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2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Documentation Hub

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  • Product: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
  • CAS: 253779-17-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Tautomerism, and Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Executive Summary This technical guide provides a comprehensive analysis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid , a critical hybrid pharmacophore integrating a 1,2,4-triazole ring with a propanoic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid , a critical hybrid pharmacophore integrating a 1,2,4-triazole ring with a propanoic acid moiety via a thioether linker. This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] The guide details the molecular architecture, focusing on the suppression of thione-thiol tautomerism upon S-alkylation and the persistence of annular prototropic tautomerism. It further outlines a self-validating synthetic protocol, characterization standards, and biological implications.

Molecular Architecture & Tautomeric Landscape

Structural Composition

The molecule comprises three distinct functional domains:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms.[2]

  • Thioether Linker (-S-): Formed via S-alkylation, this bridge connects the heterocycle to the aliphatic chain.

  • Propanoic Acid Tail: Introduces a carboxylic acid group and a chiral center at the

    
    -carbon (C2 position of the propanoic chain).
    
Tautomerism Analysis

Understanding the tautomeric behavior is crucial for predicting reactivity and binding affinity.

  • Pre-Alkylation (Starting Material): The precursor, 1,2,4-triazole-3-thiol, exhibits thione-thiol tautomerism . In solution, the thione form (NH-C=S) generally predominates over the thiol form (N=C-SH).

  • Post-Alkylation (Target Molecule): Upon reaction with 2-chloropropanoic acid, the sulfur atom is alkylated. This locks the sulfur in the thiol-ether form, effectively eliminating thione-thiol tautomerism.

  • Annular Tautomerism: Despite S-alkylation, the triazole ring retains annular prototropic tautomerism . The proton can migrate between the nitrogen atoms (N1, N2, and N4).

Stability Ranking (Calculated):

  • 1H-Tautomer (Most Stable): Hydrogen on N1. This is the predominant species in solution and solid state due to aromatic stabilization energy.

  • 4H-Tautomer: Hydrogen on N4. Often observed in specific solvent environments or crystal packing.

  • 2H-Tautomer: Hydrogen on N2. Generally the least stable due to lone-pair repulsion adjacent to N1.

Visualization of Tautomeric Pathways

Tautomerism Precursor Precursor: 1,2,4-Triazole-3-thione S_Alkylation S-Alkylation (Irreversible Step) Precursor->S_Alkylation + Cl-CH(CH3)-COOH + Base Tautomer_1H 1H-Tautomer (Major Species) H on N1 S_Alkylation->Tautomer_1H Tautomer_2H 2H-Tautomer (Minor Species) H on N2 Tautomer_1H->Tautomer_2H Proton Shift Tautomer_4H 4H-Tautomer (Intermediate Stability) H on N4 Tautomer_1H->Tautomer_4H Proton Shift Tautomer_2H->Tautomer_4H Proton Shift

Figure 1: Transition from thione-thiol equilibrium to annular tautomerism post-alkylation.

Synthetic Pathways & Mechanistic Insights

Reaction Mechanism: HSAB Theory Application

The synthesis relies on the Pearson Hard and Soft Acids and Bases (HSAB) principle.

  • Nucleophile: The deprotonated 1,2,4-triazole-3-thiolate anion is an ambident nucleophile. The Sulfur atom is a "soft" center, while the Nitrogen atoms are "hard" centers.

  • Electrophile: The

    
    -carbon of 2-chloropropanoic acid is a soft electrophilic center.
    
  • Outcome: Under thermodynamic control (reflux), the soft-soft interaction (S-C bond formation) is energetically favored over the hard-soft interaction (N-C bond formation), resulting in high regioselectivity for S-alkylation .

Validated Synthetic Protocol

Reagents:

  • 3-Mercapto-1,2,4-triazole (10 mmol)

  • 2-Chloropropanoic acid (10 mmol)

  • Potassium Hydroxide (KOH) (22 mmol)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation of Thiolate: Dissolve 3-mercapto-1,2,4-triazole in the EtOH/Water mixture containing KOH. Stir for 15 minutes at Room Temperature (RT) to ensure complete deprotonation (formation of potassium thiolate).

  • Addition: Dropwise addition of 2-chloropropanoic acid. Note: The extra equivalent of KOH neutralizes the carboxylic acid of the reagent.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Acidification: Cool to RT. Acidify with dilute HCl to pH 3-4. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Filter the white precipitate. Wash with cold water to remove inorganic salts (KCl).

  • Recrystallization: Purify using Ethanol/Water to obtain analytical grade crystals.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Mercapto-1,2,4-triazole Step1 Deprotonation (KOH, EtOH/H2O) Formation of Thiolate Anion Start->Step1 Step2 Addition of 2-Chloropropanoic Acid (S_N2 Reaction) Step1->Step2 Step3 Reflux (4-6 Hours) Thermodynamic Control Step2->Step3 Step4 Acidification (HCl to pH 3) Precipitation Step3->Step4 End Final Product: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Step4->End

Figure 2: Step-by-step synthetic pathway for regioselective S-alkylation.

Structural Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

FTIR Spectroscopy
Functional GroupFrequency (cm⁻¹)Diagnostic Significance
O-H (Acid) 2500–3300 (broad)Confirms carboxylic acid moiety.
C=O (Carbonyl) 1680–1720 (strong)Confirms acid carbonyl; shift indicates H-bonding.
C=N (Ring) 1580–1620Characteristic of the triazole ring.
S-H ABSENT (2500-2600)Critical: Absence confirms successful S-alkylation (no free thiol).
C-S 600–700Indicates formation of the thioether linkage.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Triazole Proton (CH): Singlet at

    
     8.0 – 8.5 ppm. (Position varies slightly based on tautomeric equilibrium).
    
  • NH (Ring): Broad singlet at

    
     13.0–14.0 ppm (often exchanged with solvent or merged with COOH).
    
  • COOH: Broad singlet at

    
     12.0–13.0 ppm.
    
  • Methine (CH-S): Quartet at

    
     4.0–4.5 ppm (Coupled to methyl group).
    
  • Methyl (CH₃): Doublet at

    
     1.4–1.6 ppm.
    
Critical Control Points (Troubleshooting)
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation or pH too high during isolation.Ensure 2.2 eq of base are used. Acidify strictly to pH 3-4 (isoelectric point vicinity).
Melting Point Depression N-alkylated impurity.[3]Recrystallize from Ethanol. N-alkylated isomers often have lower melting points.
S-H Peak in IR Incomplete reaction.Increase reflux time; check quality of 2-chloropropanoic acid.

Physicochemical Properties & Biological Implications[2][4][5][6][7][8]

Physicochemical Profile[3]
  • Molecular Weight: 173.19 g/mol .

  • Lipophilicity (LogP): ~0.5 to 0.8 (Estimated). The molecule is moderately polar due to the carboxylic acid and triazole ring.

  • Acidity (pKa):

    • COOH: ~4.0 – 4.5

    • Triazole NH: ~10.0 (Weakly acidic)

    • Triazole N (Protonation): ~2.3 (Weakly basic)

Biological Relevance

This molecule acts as a "fragment" or "scaffold" in drug discovery.

  • Schiff Base Precursors: The carboxylic acid can be converted to hydrazides, which are then condensed with aldehydes to form Schiff bases. These derivatives show potent antimicrobial and antifungal activity (e.g., against Candida albicans) [1].[4]

  • Metallo-Pharmaceuticals: The N1/N2/N4 nitrogens and the carboxylate oxygen can act as ligands for metal coordination (e.g., Ag+, Cu2+), potentially enhancing biological activity through chelation mechanisms.

  • Enzyme Inhibition: The 1,2,4-triazole moiety is a known pharmacophore for inhibiting cytochrome P450 enzymes (e.g., lanosterol 14

    
    -demethylase in fungi) [2].
    

References

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Molecules. Available at: [Link][5]

  • Regioselectivity of Alkylation of 1,2,4-triazole-3-thiones. ResearchGate. Available at: [Link]

  • Crystal structure of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid. Zeitschrift für Kristallographie. Available at: [Link][6][5]

Sources

Exploratory

Advanced Crystal Engineering Guide: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic Acid

Executive Summary In the realm of crystal engineering and Metal-Organic Framework (MOF) design, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (hereafter referred to as H₂tzp ) represents a high-value "hybrid" ligand. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of crystal engineering and Metal-Organic Framework (MOF) design, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (hereafter referred to as H₂tzp ) represents a high-value "hybrid" ligand. Its utility stems from its ability to bridge the gap between hard oxygen donors (carboxylate) and soft/borderline nitrogen donors (triazole), mediated by a flexible thioether spacer.

Unlike its rigid counterparts, H₂tzp introduces two critical variables into the crystal lattice:

  • Conformational Flexibility: The thioether (-S-) linkage allows the triazole and carboxylate vectors to rotate, adapting to various metal coordination geometries.

  • Chirality: The

    
    -carbon of the propanoic acid moiety is a chiral center (
    
    
    
    ). This allows for the engineering of homochiral coordination polymers without the need for expensive chiral auxiliaries, provided the enantiomers are resolved or an enantiopure starting material is used.

This guide details the physicochemical behavior, synthesis, and crystal engineering protocols for H₂tzp, serving as a blueprint for constructing functional materials with tunable porosity and luminescence.

Molecular Architecture & Ligand Design

To engineer crystals effectively, one must understand the "building block" at the atomic level. H₂tzp is not a static stick; it is a dynamic hinge.

Structural Analysis[1][2][3]
  • Triazole Ring: Exists in tautomeric equilibrium (1H/4H).[1] In the crystal phase, the 1H-tautomer is dominant, providing two potential N-donor sites (N2 and N4) for metal coordination.

  • Thioether Linker (-S-): Acts as a pivot point. The C-S-C bond angle (typically ~100-104°) dictates the "step height" or "kink" in the polymeric chain.

  • Carboxyl Group (-COOH): The primary hydrogen bond donor/acceptor. In coordination polymers, it deprotonates to form bridging modes (syn-syn, syn-anti).

  • Chiral Center (CH-CH₃): The methyl group at the

    
    -position creates steric bulk that prevents close packing in certain directions, often leading to lower-density frameworks compared to the acetic acid analog.
    
Donor Site Map
SiteTypeHard/SoftFunction in Crystal Engineering
N4 (Triazole)

-Donor
BorderlinePrimary binding site for transition metals (Zn, Cd, Co).
N2 (Triazole)

-Donor
BorderlineSecondary binding site; enables bridging (creating 2D/3D nets).
N1 (Triazole) H-Bond DonorHardForms N-H...O hydrogen bonds with carboxylates or solvent.
O (Carboxyl)

/

-Donor
HardChelating or bridging metals; forms supramolecular dimers.
S (Thioether) Weak DonorSoftRarely binds metals in this context; acts as a flexible spacer.

Synthesis & Purification Protocol

High-quality crystals require high-purity ligands. Impurities (disulfides or unreacted thiol) act as poisons for crystal growth.

Validated Synthesis Workflow

Reaction Type: Nucleophilic Substitution (Williamson-type alkylation). Precursors: 1H-1,2,4-triazole-3-thiol + 2-chloropropanoic acid.

Step-by-Step Protocol:
  • Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol (10 mmol, 1.01 g) in 20 mL of 10% NaOH solution (aq). Stir until clear.

  • Addition: Add 2-chloropropanoic acid (10 mmol, 1.08 g) dropwise over 10 minutes. Note: If using enantiopure (S)-2-chloropropanoic acid, maintain temperature < 5°C to prevent racemization.

  • Reflux: Heat the mixture to reflux (80-90°C) for 4 hours. Monitor via TLC (Mobile phase: MeOH:CHCl₃ 1:9).

  • Acidification: Cool to room temperature. Adjust pH to ~3.0 using conc. HCl. A white precipitate will form.

  • Isolation: Filter the solid and wash with cold water (3 x 10 mL).

  • Recrystallization (Critical): Recrystallize from hot water or Ethanol/Water (1:1). Slow cooling is essential to remove trapped salts.

SynthesisWorkflow Start 1,2,4-Triazole-3-thiol + NaOH (aq) Add Add 2-Chloropropanoic Acid (Dropwise) Start->Add React Reflux 4h @ 90°C Add->React Acidify Acidify to pH 3 (HCl) React->Acidify Purify Recrystallize (EtOH/H2O) Acidify->Purify

Figure 1: Synthetic pathway for H₂tzp ligand generation.

Crystal Engineering Strategies

Strategy A: The "Heterosynthon" Approach (Co-crystals)

In the absence of metals, H₂tzp forms robust supramolecular networks.

  • Homosynthon: The carboxylic acid dimer

    
     is possible but often disrupted by the triazole.
    
  • Heterosynthon: The dominant interaction is often the Acid-Triazole Heterosynthon (

    
     involving COOH...N_triazole).
    
    • Mechanism:[1][2] The acidic proton of the carboxyl group binds to the basic N4 of the triazole on a neighboring molecule.

    • Outcome: Formation of infinite 1D zig-zag chains.

Strategy B: Coordination Polymer Construction (MOFs)

H₂tzp is a "divergent" ligand. It drives the formation of multidimensional frameworks.

  • Zn(II) / Cd(II) Systems: These

    
     metals prefer tetrahedral or octahedral geometries. H₂tzp typically bridges two metal centers, forming [M(tzp)₂]ₙ  neutral layers.
    
    • Topological Consequence: The chiral methyl group forces the layers to stack in a specific offset, often generating helical channels.

  • Cu(II) Systems: Copper often forms paddle-wheel clusters. The carboxylate of H₂tzp caps the paddle-wheel, while the triazole nitrogen links to axial sites of adjacent clusters, creating 3D pillared structures.

CoordinationModes Ligand H2tzp Ligand Mode1 µ2-bridging (N, O) Ligand->Mode1 Mode2 µ3-bridging (N, N, O-O) Ligand->Mode2 Mode3 Chelating (O-O) Ligand->Mode3 Out1 1D Helical Chains (Chirality Transfer) Mode1->Out1 Steric steering by -CH3 Out2 3D Porous Frameworks (MOFs) Mode2->Out2 High connectivity

Figure 2: Coordination modes of H₂tzp and resulting topological outcomes.

Experimental Protocols for Crystal Growth

Hydrothermal Synthesis (For MOFs)

This method is preferred for obtaining single crystals suitable for X-ray diffraction (SCXRD).

Target: Zn(II)-H₂tzp Framework

  • Mixture: Combine Zn(NO₃)₂·6H₂O (0.1 mmol) and H₂tzp (0.2 mmol) in a 15 mL Teflon-lined autoclave.

  • Solvent: Add 8 mL H₂O / 2 mL MeOH.

  • Base: Add 0.1 mmol NaOH (to deprotonate the carboxylate).

  • Program: Heat to 120°C for 72 hours. Cool at 5°C/hour.

  • Result: Colorless block crystals.

Slow Evaporation (For Salts/Co-crystals)

Target: H₂tzp-Amine Salts

  • Dissolution: Dissolve H₂tzp (1 mmol) in 10 mL warm Ethanol.

  • Amine Addition: Add 1 mmol of target amine (e.g., piperazine, 4,4'-bipyridine).

  • Filtration: Filter the solution into a narrow vial.

  • Growth: Cover with parafilm, poke 3 small holes, and leave in a vibration-free dark area for 5-7 days.

Functional Applications

Photoluminescence

Coordination polymers of H₂tzp with


 metals (Zn, Cd) exhibit strong fluorescence.
  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or intraligand (

    
    ) emission.
    
  • Shift: The triazole ring is electron-rich. Coordination rigidifies the structure, reducing non-radiative decay and causing a blue-shift in emission compared to the free ligand.

Biological Activity (Antifungal/Antibacterial)

The free ligand and its Ag(I) complexes often show bioactivity.

  • Mechanism: The triazole moiety inhibits ergosterol synthesis (in fungi), while the released Ag+ ions (in complexes) disrupt bacterial cell walls. The propanoic acid tail improves solubility compared to simple triazoles.

References

  • Synthesis of Triazole-Thio-Carboxylic Acids

    • Title: Synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link] (Representative synthesis methodology for triazole-thio-acids).

  • Crystal Engineering of Triazole Derivatives

    • Title: 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)
    • Source: MDPI (Crystals), 2022.
    • URL:[Link] (Demonstrates supramolecular interactions of similar thio-triazoles).

  • Coordination Polymers of Triazole-Carboxylates

    • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
    • Source: MDPI (Organics), 2025.
    • URL:[Link] (Overview of triazole-thiol reactivity and derivatives).

  • Commercial Availability & Properties

    • Title: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Product Page.[3]

    • Source: Santa Cruz Biotechnology.

Sources

Foundational

A Framework for the Evaluation of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid as a Novel Agrochemical Agent

An In-depth Technical Guide Abstract: The 1,2,4-triazole heterocyclic scaffold is a cornerstone of modern agrochemistry, with its derivatives forming the basis of numerous commercially successful fungicides, herbicides,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The 1,2,4-triazole heterocyclic scaffold is a cornerstone of modern agrochemistry, with its derivatives forming the basis of numerous commercially successful fungicides, herbicides, and plant growth regulators. This wide spectrum of activity stems from the ability of the triazole ring to interact with critical enzyme systems in fungi and plants. This guide focuses on 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, a molecule of significant interest due to its combination of the proven 1,2,4-triazole core and a propanoic acid side-chain, which may enhance systemic transport and target interaction. While specific applications of this compound are not yet widely documented, its structural motifs suggest high potential. This document, therefore, serves as a comprehensive technical framework for researchers and drug development professionals. It outlines the rationale and detailed experimental protocols for systematically evaluating the fungicidal, herbicidal, and plant growth-regulating properties of this promising, yet unexplored, compound.

Part 1: Compound Profile and Synthesis

The 1,2,4-Triazole Scaffold: A Privileged Structure in Agrochemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is not just a chemical curiosity; it is a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its derivatives have been extensively developed due to their broad-spectrum biological activities.[2][3] The key to their success lies in their ability to inhibit crucial metabolic pathways:

  • Fungicidal Action: The most prominent application of triazoles is in fungal disease control.[4] They act as Demethylation Inhibitors (DMIs), specifically targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] Its inhibition disrupts membrane integrity, leading to fungal death. Commercially successful examples include tebuconazole and propiconazole.[4][7]

  • Herbicidal Action: Certain 1,2,4-triazole derivatives function as herbicides by inhibiting plant-specific enzymes. Key targets include acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO), both of which are critical for amino acid and chlorophyll biosynthesis, respectively.[7]

  • Plant Growth Regulation: Many triazoles, such as paclobutrazol and uniconazole, are potent plant growth retardants.[8][9] They function primarily by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation.[10][11] This leads to more compact plant growth, increased stress tolerance, and can positively influence flowering and fruit set.[8][12]

Physicochemical Profile: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Before commencing biological evaluation, understanding the fundamental properties of the target molecule is essential.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂S[13]
Molecular Weight 173.19 g/mol [13]
Structure See Figure 1-
Figure 1. Chemical structure of the title compound.

The presence of the carboxylic acid group suggests the compound will have different solubility and polarity characteristics compared to many neutral commercial triazoles, potentially influencing its uptake and translocation within plants.

Proposed Synthesis Protocol

The synthesis of the title compound can be logically achieved via an S-alkylation reaction, a well-established method for forming thioether bonds on thiol-containing heterocycles.[14][15]

Rationale: The proposed synthesis starts with 1H-1,2,4-triazole-3-thiol. The thiol group is nucleophilic and will readily attack an electrophilic carbon. 2-Bromopropanoic acid provides this electrophile. A weak base is used to deprotonate the thiol, increasing its nucleophilicity without causing significant hydrolysis of the halo-acid.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable polar aprotic solvent such as ethanol or acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. This deprotonates the thiol to form the more reactive thiolate anion.

  • Alkylation: Slowly add 2-bromopropanoic acid (1.05 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in water and acidify with dilute HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Part 2: A Framework for Agrochemical Application Screening

The structural features of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid warrant a multi-pronged screening approach to identify its primary biological activity. The following workflow provides a systematic path from synthesis to lead identification.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Biological Screening cluster_evaluation Lead Evaluation Synthesis Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid QC Purity & Structural Confirmation (NMR, MS) Synthesis->QC Fungicide Fungicidal Assay (In Vitro) QC->Fungicide Herbicide Herbicidal Assay (Seedling Growth) QC->Herbicide PGR PGR Assay (Shoot Elongation) QC->PGR DoseResponse Dose-Response & EC50/IC50 Determination Fungicide->DoseResponse Herbicide->DoseResponse PGR->DoseResponse MOA Mechanism of Action (Enzyme Assays) DoseResponse->MOA Lead Lead Candidate MOA->Lead

A high-level workflow for the agrochemical evaluation of a novel compound.

Part 3: Evaluation as a Potential Fungicide

Mechanistic Hypothesis: Ergosterol Biosynthesis Inhibition

The primary hypothesis is that the compound will function as a DMI fungicide, targeting CYP51 in pathogenic fungi. This is the most common and potent mode of action for 1,2,4-triazole-based agrochemicals.[6][16]

Protocol: In Vitro Antifungal Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Commercial standard (e.g., Tebuconazole)

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (5 mm)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the required volume of the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also prepare a solvent control (DMSO only) and a positive control (Tebuconazole). Swirl gently to ensure uniform mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungus culture plate. Place the plug, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Data Collection: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration and use probit analysis to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀).

Data Interpretation

The efficacy of the test compound is determined by comparing its EC₅₀ value to that of the commercial standard. Lower EC₅₀ values indicate higher potency.

Table 1: Hypothetical In Vitro Antifungal Activity (EC₅₀ in µg/mL)

Fungal SpeciesTest CompoundTebuconazole (Standard)
Sclerotinia sclerotiorum1.590.12
Botrytis cinerea7.488.86
Fusarium graminearum0.460.55

Note: Data values are illustrative, adapted from similar triazole derivative studies for context.[6][16]

Part 4: Evaluation as a Potential Herbicide

Mechanistic Hypotheses: Enzyme Inhibition

While a secondary possibility, the compound could exhibit herbicidal activity, potentially through the inhibition of plant enzymes like ALS or PPO.[7]

Protocol: Seed Germination and Seedling Growth Assay

This assay evaluates both pre-emergence (effect on germination) and post-emergence (effect on seedling growth) activity against representative monocot and dicot weeds.

Materials:

  • Seeds of test plants (e.g., barnyard grass - Echinochloa crusgalli; rape - Brassica napus)

  • Petri dishes with filter paper or small pots with sterile soil

  • Test compound solutions in various concentrations (e.g., 10, 50, 100, 200 mg/L) with a surfactant.

Procedure:

  • Pre-emergence: a. Place 20 seeds of each test species on filter paper in a petri dish. b. Add 5 mL of the respective test solution to each dish. A water/surfactant mix serves as the control. c. Seal the dishes and incubate under controlled light and temperature conditions (e.g., 16h light/8h dark, 25°C). d. After 7-10 days, measure the germination rate, root length, and shoot length.

  • Post-emergence: a. Sow seeds in small pots and allow them to grow to the 2-3 leaf stage. b. Spray the seedlings evenly with the test solutions until runoff. c. Grow the plants for another 10-14 days under controlled conditions. d. Visually assess phytotoxicity (e.g., chlorosis, necrosis) and measure shoot fresh weight.

  • Analysis: Calculate the percent inhibition of growth for each parameter relative to the untreated control.

Table 2: Hypothetical Herbicidal Activity (% Inhibition at 100 mg/L)

SpeciesParameterTest Compound
Brassica napus (Rape)Root Length>80%
Brassica napus (Rape)Shoot Length>80%
Echinochloa crusgalli (Barnyard grass)Root Length~50%
Echinochloa crusgalli (Barnyard grass)Shoot Length~40%

Note: Data trends are illustrative, based on published results for novel triazole-pyrimidine herbicides.[17]

Part 5: Evaluation as a Potential Plant Growth Regulator (PGR)

Mechanistic Hypothesis: Gibberellin Biosynthesis Inhibition

A strong possibility for a triazole compound is the inhibition of gibberellin (GA) biosynthesis, leading to a plant growth retardant effect.[9][11]

Protocol: Wheat Seedling Shoot Elongation Assay

This protocol measures the classic dwarfing effect associated with GA biosynthesis inhibitors.

Materials:

  • Wheat seeds (Triticum aestivum)

  • Test compound solutions (e.g., 1, 5, 10, 25 mg/L)

  • Paclobutrazol as a positive control

  • Beakers or small pots with hydroponic solution or vermiculite.

Procedure:

  • Germination: Germinate wheat seeds in the dark for 48 hours on moist filter paper.

  • Treatment: Transfer uniformly germinated seedlings to beakers containing the test solutions. Ensure the roots are submerged.

  • Growth: Place the beakers in a growth chamber under controlled conditions for 7 days.

  • Measurement: After the treatment period, carefully remove the seedlings and measure the length of the second leaf sheath (from the coleoptilar node to the ligule of the second leaf). This is a sensitive indicator of GA-regulated growth.

  • Chlorophyll Content (Optional): Extract chlorophyll from leaf tissue with acetone or ethanol and measure absorbance spectrophotometrically to quantify any changes. Leaves of triazole-treated plants often appear darker green due to a concentration of chlorophyll in smaller cells.[9]

Expected Outcomes and Mechanistic Workflow

A dose-dependent reduction in the length of the second leaf sheath would strongly indicate PGR activity. The following workflow illustrates how to confirm the mechanism.

PGR_MOA_Workflow A Observe Growth Retardation Effect B Formulate Hypothesis: Gibberellin (GA) Inhibition A->B C Rescue Experiment: Co-apply with exogenous GA₃ B->C E Measure Endogenous GA Levels (LC-MS/MS) B->E D Observe Restoration of Normal Growth C->D G Conclusion: Mechanism Confirmed D->G F Confirm Reduced Levels of Active GAs (e.g., GA₁) E->F F->G

Workflow to confirm the mechanism of action for a plant growth retardant.

Part 6: Future Directions

Should the primary screening identify significant activity in any of the three areas, the subsequent steps are critical for development.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the propanoic acid side chain (e.g., changing its length, creating esters) or substituting on the triazole ring to optimize potency and selectivity.

  • Lead Optimization: Focus on improving the biological activity, physicochemical properties, and safety profile of the most promising candidate.

  • Formulation Development: Develop a stable and effective formulation (e.g., emulsifiable concentrate, soluble liquid) to ensure optimal delivery and performance in the field.[18]

  • Greenhouse and Field Trials: Validate the efficacy of the optimized lead and its formulation under more realistic agricultural conditions, assessing performance on target pests or crops and evaluating crop safety.

References

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. Available from: [Link]

  • Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. Available from: [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. Available from: [Link]

  • Regulation of Tree Growth and Development with Triazole Compounds. Available from: [Link]

  • Triazoles as plant growth regulators and stress protectants. CABI Digital Library. Available from: [Link]

  • Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Publications. Available from: [Link]

  • Regulation of tree growth and development with triazole compounds. SciSpace. Available from: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Triazole. Wikipedia. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available from: [Link]

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. PMC. Available from: [Link]

  • Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PMC. Available from: [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed. Available from: [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. Available from: [Link]

  • Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. PMC. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]

  • Synthesis of 4-(2H-[7][8][10]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo[3,2-b][7][8][10]triazol-6-one. MDPI. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • Two modes of action for proven control of grasses and tough broadleaf weeds, with rotational flexibility. Technology Sheet - BASF – Canada. Available from: [Link]

  • Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid from thiosemicarbazide

Executive Summary This application note details a robust, two-stage protocol for the synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid starting from thiosemicarbazide . The 1,2,4-triazole moiety is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid starting from thiosemicarbazide . The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, widely utilized in antifungal (e.g., fluconazole), anticancer, and anti-inflammatory therapeutics.[1]

The protocol is designed for reproducibility and scalability. It proceeds via the formation of the intermediate 1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole), followed by a selective S-alkylation using 2-chloropropanoic acid . This guide includes critical process parameters (CPPs), mechanistic insights, and troubleshooting steps to ensure high purity and yield.

Chemical Background & Retrosynthesis

The synthesis relies on the inherent nucleophilicity of the sulfur atom in the tautomeric thio-amide system of the triazole ring.

Retrosynthetic Analysis
  • Target: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid[2]

  • Disconnection: C–S bond formation via nucleophilic substitution.

  • Precursors:

    • Nucleophile: 1,2,4-Triazole-3-thiol (synthesized from thiosemicarbazide).[3][4]

    • Electrophile: 2-Chloropropanoic acid.

Reaction Scheme Visualization

The following diagram illustrates the chemical pathway from starting material to final product.

ReactionScheme start Thiosemicarbazide inter1 1-Formyl-3- thiosemicarbazide start->inter1 Formylation r1 Formic Acid (Reflux) r1->start inter2 1,2,4-Triazole-3-thiol (Intermediate) inter1->inter2 Cyclodehydration r2 NaOH / Heat (Cyclization) r2->inter1 product 2-(1H-1,2,4-triazol- 5-ylsulfanyl)propanoic acid inter2->product S-Alkylation (SN2) r3 2-Chloropropanoic Acid NaOH / Reflux r3->inter2

Figure 1: Synthetic pathway for the target thio-acid derivative.

Safety Considerations

  • Thiosemicarbazide: Highly toxic if swallowed. Investigational teratogen. Handle in a fume hood.

  • Formic Acid (90%): Corrosive and volatile. Causes severe skin burns and eye damage.

  • Thiols/Mercaptans: The intermediate 1,2,4-triazole-3-thiol may possess a characteristic stench. Use bleach (sodium hypochlorite) to quench glassware and waste.

  • 2-Chloropropanoic Acid: Corrosive and toxic.

Phase 1: Synthesis of 1,2,4-Triazole-3-thiol

This phase involves the formylation of thiosemicarbazide followed by base-catalyzed cyclization.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
Thiosemicarbazide91.141.0Starting Material
Formic Acid (90%)46.03Excess (Solvent)C1 Source & Solvent
Sodium Hydroxide (aq)40.001.5Cyclization Base
Hydrochloric Acid (conc)36.46N/ANeutralization
Detailed Protocol
  • Formylation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Thiosemicarbazide (10 g, 110 mmol) in 90% Formic Acid (40 mL) .

    • Heat the mixture to reflux (approx. 100–110°C) for 3 hours .

    • Observation: The solid will dissolve, and the solution may turn pale yellow.

    • Cool the reaction mixture in an ice bath. A white precipitate (1-formyl-3-thiosemicarbazide) may form.

  • Cyclization:

    • Evaporate excess formic acid under reduced pressure (rotary evaporator) if a significant volume remains, or proceed directly if the volume is low.

    • Add 10% NaOH solution (approx. 100 mL) to the residue. Ensure the pH is strongly alkaline (pH > 12).

    • Reflux the alkaline solution for 2 hours . This step effects the dehydrative cyclization to form the triazole ring.

    • Mechanism:[1][3][5][6] Base-catalyzed intramolecular attack of the hydrazine nitrogen onto the carbonyl carbon.

  • Isolation:

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate carefully with conc. HCl to pH 2–3.

    • The 1,2,4-triazole-3-thiol will precipitate as white to off-white crystals.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

Quality Control (Phase 1)
  • Yield: Expected 70–80%.[7]

  • Melting Point: 221–224°C (Lit. 221–222°C).

  • Appearance: White crystalline powder.

Phase 2: Synthesis of Target (S-Alkylation)

This phase involves the nucleophilic substitution (


) of the thiol group onto 2-chloropropanoic acid.
Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
1,2,4-Triazole-3-thiol101.131.0Nucleophile
2-Chloropropanoic acid108.521.1Electrophile
Sodium Hydroxide40.002.2Base
Ethanol/Water (1:1)-SolventMedium
Detailed Protocol
  • Solution Preparation:

    • In a reaction flask, dissolve 1,2,4-triazole-3-thiol (5.0 g, 49.4 mmol) in 10% NaOH solution (40 mL) .

    • Note: Two equivalents of base are required: one to deprotonate the thiol (forming the thiolate anion) and one to neutralize the carboxylic acid of the chloro-reagent.

  • Alkylation:

    • Add 2-chloropropanoic acid (5.9 g, 54.3 mmol) dropwise to the stirring solution.

    • Optional: If solubility is an issue, add ethanol (20 mL) to create a homogenous phase.

    • Heat the reaction mixture to reflux for 4–6 hours .

    • Monitor reaction progress via TLC (System: Methanol/Chloroform 1:9). The starting thiol spot should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with conc. HCl to pH ~3.

    • The product, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid , should precipitate.

    • If no precipitate forms (due to high water solubility), extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate.
      
    • Recrystallize the crude solid from Ethanol/Water or pure water.

Workflow Visualization

Workflow cluster_phase1 Phase 1: Intermediate Synthesis cluster_phase2 Phase 2: S-Alkylation step1 Mix Thiosemicarbazide + Formic Acid step2 Reflux 3 hrs (Formylation) step1->step2 step3 Add NaOH Reflux 2 hrs (Cyclization) step2->step3 step4 Acidify (HCl) & Filter Precipitate step3->step4 step5 Dissolve Thiol in NaOH step4->step5 Dried Intermediate step6 Add 2-Chloropropanoic Acid step5->step6 step7 Reflux 4-6 hrs step6->step7 step8 Acidify (HCl) to pH 3 step7->step8 step9 Recrystallize (EtOH/Water) step8->step9

Figure 2: Step-by-step experimental workflow.

Analytical Validation

To confirm the identity of the final product, the following analytical data should be obtained:

  • Melting Point: Distinct sharp melting point (derivative specific, typically >150°C).

  • IR Spectroscopy:

    • Broad -OH stretch (carboxylic acid): 2500–3300

      
      .
      
    • C=O stretch (acid): ~1700–1720

      
      .
      
    • C=N stretch (triazole ring): ~1580–1620

      
      .
      
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~13.5 ppm (br s, 1H, -COOH/NH).
      
    • 
       ~8.5 ppm (s, 1H, Triazole C3-H).
      
    • 
       ~4.5 ppm (q, 1H, S-CH-CH3).
      
    • 
       ~1.5 ppm (d, 3H, S-CH-CH3).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete cyclizationEnsure pH > 12 during NaOH reflux step. Increase reflux time.
Product Oiling Out Impurities or solvent mixUse Ethanol/Water mixture for recrystallization. Scratch flask to induce nucleation.
Low Yield (Phase 2) Competition from N-alkylationEnsure the reaction is not overheated. Thiol sulfur is softer and more nucleophilic than Nitrogen, but high heat can promote N-alkylation. Keep reflux moderate.
Strong Odor Residual ThiolWash the final product thoroughly with water. Treat waste with bleach.

References

  • BenchChem. (2025).[8] Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide. Retrieved from

  • Organic Syntheses. (1960). 1,2,4-Triazole-3(5)-thiol.[7][9] Organic Syntheses, Coll.[7] Vol. 5, p.1070; Vol. 40, p.99. Retrieved from

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11):132-144.[10] Retrieved from

  • PubChem. (2025).[11] 3-(1H-1,2,4-triazol-1-yl)propanoic acid (Related Compound Data).[3][4][11] National Library of Medicine. Retrieved from

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules.[1][3][4][5][6][7][8][10][11][12] Retrieved from

Sources

Application

Application Note: Solvothermal Synthesis of Metal Complexes using 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Executive Summary This application note details the solvothermal synthesis of metal coordination complexes (CPs/MOFs) utilizing the bifunctional ligand 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solvothermal synthesis of metal coordination complexes (CPs/MOFs) utilizing the bifunctional ligand 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (hereafter referred to as H₂tzpa ).

The H₂tzpa ligand is structurally significant due to its "chameleon-like" coordination behavior. It features a soft nitrogen donor (triazole), a hard oxygen donor (carboxylate), and a flexible thioether spacer. This specific derivative (propanoic vs. acetic) introduces a chiral center at the


-carbon and increased steric bulk, influencing the final topology of the metal-organic framework.

Key Applications:

  • Pharmaceuticals: Metal-based antimicrobial and anticancer agents (bioactivity enhancement via chelation).

  • Materials Science: Solid-state luminescence (d¹⁰ metal sensors) and magnetic materials.

Ligand Profile & Retrosynthetic Logic

Before initiating synthesis, understanding the ligand's solution behavior is critical for protocol design.

  • Chemical Name: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid[1]

  • Abbreviation: H₂tzpa (Protons refer to the carboxylic acid and the triazole NH).

  • Molecular Weight: 173.19 g/mol [1]

  • pKa Values (Estimated):

    • 
       (Carboxylic acid)
      
    • 
       (Triazole NH)
      

Coordination Logic: The synthesis strategy relies on pH-driven deprotonation.

  • Low pH (< 4): Ligand is fully protonated. Poor coordination.

  • Medium pH (5–7): Carboxylate is deprotonated (

    
    ). Forms discrete complexes or 1D chains.
    
  • High pH (> 8): Fully deprotonated (

    
    ). The triazole nitrogen becomes a potent bridge, facilitating 2D/3D framework formation.
    

Detailed Solvothermal Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Ligand: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (>97% purity).

  • Metal Salts:

    • For Luminescence:

      
       or 
      
      
      
      .
    • For Magnetism/Bioactivity:

      
      , 
      
      
      
      .
  • Solvents: Distilled

    
    , Methanol (MeOH), Ethanol (EtOH), N,N-Dimethylformamide (DMF).
    
  • Base: NaOH (0.1 M) or Triethylamine (

    
    ).
    
Standard Operating Procedure (SOP-TZPA-01)

This protocol describes the synthesis of a Zinc(II) framework, a standard baseline for this ligand class.

Step 1: Pre-cursor Dissolution

  • Weigh 0.2 mmol (34.6 mg) of H₂tzpa.

  • Dissolve in 5 mL of MeOH:H₂O (1:1 v/v) . Sonicate for 5 minutes until clear.

  • Critical Step: Adjust pH.[2] Add 0.1 M NaOH dropwise until pH reaches 7.5 . This ensures the carboxylate is available for immediate capture of the metal ion.

Step 2: Metal Addition

  • Weigh 0.2 mmol (59.5 mg) of

    
    .
    
  • Dissolve in 5 mL of H₂O .

  • Slowly add the metal solution to the ligand solution with stirring. A transient precipitate may form; this is normal.

Step 3: Solvothermal Treatment

  • Transfer the resulting suspension (10 mL total) into a 25 mL Teflon-lined stainless steel autoclave .

  • Seal the autoclave tightly.

  • Place in a programmable oven.

  • Heating Ramp: 25°C

    
     140°C over 2 hours.
    
  • Isothermal Hold: Hold at 140°C for 72 hours (3 days) .

  • Cooling Ramp: 140°C

    
     25°C over 24 hours (5°C/hour). Slow cooling is essential for high-quality single crystals suitable for XRD.
    

Step 4: Isolation

  • Open the autoclave. You should observe colorless block crystals (for Zn/Cd) or colored crystals (Blue/Green for Cu/Ni) at the bottom.

  • Filter the crystals and wash with mother liquor (MeOH/H₂O)

    
     3.
    
  • Air dry at room temperature. Do not heat dry initially, as solvent loss may collapse the framework.

Variable Optimization Table
ParameterConditionOutcomeMechanism
Solvent

only
Dense phasesHigh polarity favors dense packing.
Solvent DMF/EtOHPorous/OpenDMF acts as a template/space-filler.
Temp < 100°CPowder/MicrocrystallineInsufficient energy for reversible bond formation (defect repair).
Temp > 160°CDecompositionDegradation of the thioether linkage (C-S bond cleavage).
pH > 9.0Metal HydroxidesCompetition from

leads to

impurities.

Workflow Visualization

The following diagram illustrates the critical decision pathways in the synthesis process.

SynthesisWorkflow Start Start: H2tzpa Ligand Dissolve Dissolution (MeOH/H2O) Start->Dissolve pH_Check pH Adjustment Dissolve->pH_Check Low_pH pH < 5 (Protonated) pH_Check->Low_pH No Base High_pH pH 7-8 (Deprotonated) pH_Check->High_pH + NaOH/TEA Metal_Add Add Metal Salt (Zn/Cu/Co) Low_pH->Metal_Add High_pH->Metal_Add Autoclave Autoclave 140°C, 72h Metal_Add->Autoclave Result_Chain 1D Chain / Discrete (Poor Yield) Autoclave->Result_Chain From Low pH Result_MOF 3D Framework (High Quality) Autoclave->Result_MOF From High pH

Caption: Logical flow for solvothermal synthesis. pH control is the critical gatekeeper determining structural dimensionality.

Characterization & Validation

To ensure the protocol was successful, the following analytical data must be verified:

  • Single Crystal XRD (SC-XRD): The gold standard. Look for the coordination mode of the triazole.

    • Success Indicator:

      
       or 
      
      
      
      -bridging triazole groups linking metal centers into a network.
  • Powder XRD (PXRD): Compare the bulk synthesized powder against the simulated pattern from SC-XRD.

    • Purity Check: No extra peaks at low angles (indicates unreacted ligand) or peaks matching Metal Oxide/Hydroxide.

  • FT-IR Spectroscopy:

    • 
      :  Shift from 
      
      
      
      (free acid) to
      
      
      (coordinated carboxylate).
    • 
      :  Weak band around 
      
      
      
      , confirming the linker integrity.

Applications in Drug Development[7]

The H₂tzpa ligand is not merely a structural linker; it is a pharmacophore.

Biological Activity (Antimicrobial)

Transition metal complexes (specifically Cu(II) and Ag(I)) of triazole-thio-carboxylates often exhibit the "Chelation Effect" (Overton's Concept).

  • Mechanism: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid layer of bacterial cell membranes.

  • Protocol for Bio-Assay:

    • Dissolve complex in DMSO (1 mg/mL).

    • Test against S. aureus (Gram+) and E. coli (Gram-) using the Agar Well Diffusion method.

    • Expectation: The Metal-H₂tzpa complex typically shows 2-3x larger inhibition zones compared to the free ligand or metal salt alone.

Coordination Mode Diagram

Understanding how the ligand binds is crucial for predicting stability in biological media.

CoordinationModes Ligand H2tzpa Ligand Mode_A Mode A: Chelation (N, O) Ligand->Mode_A Low Steric Hindrance Mode_B Mode B: Bridging (N1, N2, O) Ligand->Mode_B High Temp / Base Metal1 Metal Center Mode_A->Metal1 Bidentate Mode_B->Metal1 N-Coord Metal2 Metal Center Mode_B->Metal2 O-Coord

Caption: Common coordination modes. Mode B (Bridging) is preferred in solvothermal conditions, leading to stable polymeric structures.

References

  • Zhang, Y. L., et al. (2009).[3] "Synthesis and characterization of new M-triazole complexes (M = Co, Cu, Zn)." Zeitschrift für anorganische und allgemeine Chemie, 635(4-5), 537-543. Link

  • Haasnoot, J. G. (2000).[3] "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 200-202, 131-185.[3] Link

  • Santa Cruz Biotechnology. "2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Product Sheet." SCBT CAS 59032-27-8. Link

  • Chohan, Z. H., et al. (2010).[4] "Metal based biologically active compounds: design, synthesis, and antibacterial/antifungal/cytotoxic properties of triazole-derived Schiff bases and their oxovanadium(IV) complexes." European Journal of Medicinal Chemistry, 45(7), 2739-2747. Link

  • Wang, X., et al. (2013). "Three 3-amino-1,2,4-triazole-based cobalt(II) complexes incorporating with different carboxylate coligands."[3] Journal of Coordination Chemistry, 66, 4399-4414.[3] Link

Sources

Method

Procedure for growing single crystals of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Application Note & Protocol Topic: Procedure for Growing Single Crystals of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic Acid Abstract The definitive structural elucidation of novel chemical entities is paramount in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Growing Single Crystals of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic Acid

Abstract

The definitive structural elucidation of novel chemical entities is paramount in drug discovery and materials science, with single-crystal X-ray diffraction (SCXRD) serving as the gold standard. However, obtaining crystals of sufficient quality is often the primary bottleneck in this analytical pipeline.[1] This application note provides a comprehensive, experience-driven guide for growing high-quality single crystals of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, a molecule possessing key functional groups—a carboxylic acid and a 1,2,4-triazole ring—that influence its solubility and crystal packing behavior. We move beyond a simple recitation of steps to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common issues. Detailed, step-by-step protocols for slow evaporation, vapor diffusion, and slow cooling are presented, grounded in established crystallographic techniques.[2][3][4][5]

Introduction: The Rationale for Single-Crystal Growth

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is a heterocyclic compound whose structural confirmation is essential for understanding its chemical properties and potential biological activity. The 1,2,4-triazole moiety is a common scaffold in pharmacologically active compounds, known for its ability to engage in hydrogen bonding and other intermolecular interactions.[6][7][8] Obtaining a single crystal allows for unambiguous determination of its three-dimensional structure, including bond lengths, angles, and stereochemistry, through SCXRD.

The process of crystallization transforms a disordered state (solution) into a highly ordered solid state (crystal). This is achieved by slowly bringing a solution to a state of supersaturation, where the solute concentration exceeds its equilibrium solubility limit. This delicate process is governed by two key stages: nucleation (the formation of initial, stable crystalline aggregates) and growth (the subsequent addition of molecules to the nuclei).[4] The goal of these protocols is to control the rate of these processes to favor the growth of a few large, well-ordered crystals rather than many small ones.[9]

Pre-Crystallization Essentials: Purity and Solubility

Compound Purity: The Non-Negotiable Prerequisite

It is a common misconception that crystallization is a purification method. For the purpose of growing diffraction-quality single crystals, the starting material must be of high purity (ideally >95%). Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality crystals or misleading results.[10][11]

Solubility Profiling: The Foundation of Rational Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[9] An ideal solvent or solvent system will dissolve the compound when heated but exhibit significantly lower solubility at room temperature or upon the introduction of an anti-solvent.[12][13] The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting triazole ring suggests that polar solvents capable of hydrogen bonding will be effective.[2][10]

Protocol: Small-Scale Solubility Screen

  • Place approximately 2-5 mg of the compound into several small, clean vials.

  • To each vial, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone) dropwise while stirring or sonicating.

  • Record the approximate solubility at room temperature. Categorize as "Insoluble," "Slightly Soluble," or "Freely Soluble."

  • For solvents in which the compound is slightly or freely soluble, prepare a nearly saturated solution. This will be the starting point for the crystallization experiments.

Solvent Predicted Solubility Behavior Potential Crystallization Method
WaterModerately to Slightly SolubleSlow Evaporation, Slow Cooling
Ethanol / MethanolSolubleSlow Evaporation, Vapor Diffusion (Anti-solvent: Ether/Hexane)
Ethyl AcetateModerately SolubleSlow Evaporation
AcetonitrileSolubleVapor Diffusion (Anti-solvent: Toluene/Ether)
DichloromethaneLikely InsolubleCan be used as an Anti-solvent
Hexane / HeptaneInsolubleAnti-solvent

Experimental Workflows for Crystal Growth

The following diagram outlines the logical flow from a pure compound to the selection of an appropriate crystallization method based on the preliminary solubility screen.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Outcome PureCompound Pure Compound (>95%) SolubilityScreen Solubility Screening PureCompound->SolubilityScreen Determine solubility profile Decision Evaluate Solubility SolubilityScreen->Decision SlowEvap Method A: Slow Evaporation Decision->SlowEvap Moderately soluble in a volatile solvent VaporDiff Method B: Vapor Diffusion Decision->VaporDiff Highly soluble in one solvent, insoluble in another SlowCool Method C: Slow Cooling Decision->SlowCool Solubility is highly temperature-dependent Crystals Single Crystals SlowEvap->Crystals VaporDiff->Crystals SlowCool->Crystals

Caption: General workflow for single-crystal growth.

Detailed Crystallization Protocols

General Best Practices:

  • Use clean glassware to minimize unwanted nucleation sites.[5]

  • Filter all solutions through a syringe filter (0.22 µm) to remove dust and particulates.

  • Do not disturb the crystallization vessel once it is set up.[5][9][11] Vibrations lead to the formation of many small crystals.

  • Patience is critical. High-quality crystals can take anywhere from a few days to several weeks to grow.[3]

Protocol A: Slow Evaporation

This is the simplest method and is effective when the compound is moderately soluble in a relatively volatile solvent.[2][4] The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

  • Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial (e.g., a 1-dram vial).

  • Filtration: Filter the solution into a clean crystallization vial.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation. Fewer/smaller holes slow down the process, which generally yields better crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard or a dedicated foam block) at a constant temperature.

  • Observation: Monitor for crystal growth over several days to weeks without disturbing the vial.

Protocol B: Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available.[2] It involves two solvents: a "solvent" in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble. The more volatile anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and causing it to crystallize.

G cluster_0 Vapor Diffusion Setup (Vial-in-Vial) cluster_1 Mechanism node_setup Sealed Outer Vial Anti-Solvent (e.g., Diethyl Ether) Inner Vial (Open) Compound dissolved in Solvent (e.g., Methanol) node_process Anti-Solvent (more volatile) vaporizes into the shared headspace node_diffusion Vapor diffuses into the Solvent in the inner vial node_process->node_diffusion Diffusion node_result Solubility of compound decreases, leading to slow crystallization node_diffusion->node_result Precipitation

Caption: Principle of the vapor diffusion method.

Protocol Steps:

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) in a small, narrow vial (e.g., 0.5-dram).

  • Setup: Place this small vial inside a larger vial or jar (e.g., a 4-dram vial or a 20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add 1-2 mL of a volatile anti-solvent (e.g., diethyl ether, hexane, dichloromethane) to the outer vial, ensuring none splashes into the inner vial. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing: Tightly cap the outer vial to create a closed system.

  • Incubation: Place the setup in a vibration-free location at a constant temperature. The slow diffusion of the anti-solvent vapor will gradually induce crystallization in the inner vial.

Protocol C: Slow Cooling

This method is ideal for compounds that exhibit a steep increase in solubility with temperature.[4][12][14] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to drop and crystals to form.

  • Preparation: In a test tube or small Erlenmeyer flask, add the compound to a suitable solvent (e.g., water, isopropanol).

  • Dissolution: Gently heat the mixture (e.g., in a warm water bath) while stirring until the compound is completely dissolved. If necessary, add a small amount of additional solvent to achieve full dissolution.

  • Insulation & Cooling: Cap the vessel and place it into an insulated container (e.g., a beaker filled with hot water or wrapped in glass wool) to ensure the cooling process is very slow.

  • Incubation: Allow the setup to cool undisturbed to room temperature over several hours or days.

  • Final Cooling: For further crystal yield, the vessel can be transferred to a refrigerator (4 °C) after it has reached room temperature.

Troubleshooting Common Crystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; Solvent is too good.Allow more solvent to evaporate. For vapor diffusion, use a more effective anti-solvent. Try a different solvent system entirely.
Oiling Out Supersaturation is too high; Cooling is too rapid; Compound has a low melting point.Use a more dilute solution. Slow down the crystallization process (slower evaporation/cooling). Add a solvent that can interact with the solute via hydrogen bonding.[2]
Microcrystals/Powder Nucleation is too fast; Too many nucleation sites (dust); Solution is too concentrated.Filter the solution carefully.[9] Reduce the rate of crystallization (e.g., smaller holes for evaporation, lower temperature). Use a slightly more dilute starting solution.
Twinning/Aggregates Rapid crystal growth.Slow down the rate of crystallization. Try a different solvent that may alter the crystal packing.[10]

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • University of Washington. The Slow Evaporation Method. Department of Chemistry. Available at: [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • Linac Coherent Light Source. Crystal Growth. LCLS | SLAC National Accelerator Laboratory. Available at: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • Proteopedia. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available at: [Link]

  • Wikipedia. Protein crystallization. Available at: [Link]

  • Northwestern University. Crystallization Guide. IMSERC. Available at: [Link]

  • Aix-Marseille University. Guide for crystallization. Available at: [Link]

  • Jones, W. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Canterbury. Crystallisation Techniques. Available at: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Philipps-Universität Marburg. Crystal Growth - Sample Preparation. Molecular Solids Group. Available at: [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry. Available at: [Link]

  • University of Florida. Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • University of Rochester. How to Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

  • Ye, D. -J. et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. Available at: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Krężel, A. et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. Available at: [Link]

  • Al-Ghorbani, M. et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. Available at: [Link]

  • Sharma, V. et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics. Available at: [Link]

  • ResearchGate. 1,2,3/1,2,4-Triazole containing liquid crystalline materials: An up-to-date review of their synthetic design and mesomorphic behavior. Available at: [Link]

  • Al-Amiery, A. A. et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. Available at: [Link]

  • Gáspár, A. et al. (2021). Synthesis of 4-(2H-[2][15]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][2][15]triazol-6-one. Molecules. Available at: [Link]

  • Hryhoriv, H. et al. (2021). Synthesis and properties of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts. VÌSnik Farmacìï. Available at: [Link]

  • Kinzhybalo, V. et al. (2021). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank. Available at: [Link]

  • Google Patents. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound.
  • ResearchGate. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Available at: [Link]

  • Coles, S. J. et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... ORCA - Cardiff University. Available at: [Link]

  • Tlahuext, H. et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and.... Molecules. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

This Application Note is structured as a technical guide for analytical scientists developing HPLC methods for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (TZP). It synthesizes physicochemical analysis with practical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for analytical scientists developing HPLC methods for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (TZP). It synthesizes physicochemical analysis with practical chromatography principles to ensure a robust, self-validating method.

Introduction & Analytical Challenge

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (hereafter referred to as TZP ) is a polar, amphoteric intermediate often encountered in the synthesis of metallo-


-lactamase inhibitors and antifungal agents.

The analysis of TZP presents three distinct chromatographic challenges:

  • High Polarity: The molecule contains both a carboxylic acid tail and a polar triazole ring, leading to poor retention on standard C18 stationary phases (elution near the void volume,

    
    ).
    
  • Amphoteric Nature: TZP possesses two ionizable groups—the carboxylic acid (

    
    ) and the triazole ring (
    
    
    
    for protonation,
    
    
    for deprotonation). This makes retention time highly sensitive to mobile phase pH.
  • UV Transparency: The molecule lacks a strong chromophore (like a benzene ring), relying on the weaker absorbance of the triazole-sulfide system, necessitating low-UV detection (<220 nm).

This guide outlines a Reverse-Phase Ion-Suppression (RP-IS) strategy using a Polar-Embedded C18 column to overcome these issues.

Physicochemical Analysis & Method Strategy

Understanding the ionization state is critical for method design. We must select a pH where the molecule is neutral (for retention) or stably ionized (for peak shape).

  • Carboxylic Acid (

    
    ):  At pH > 4.2, it becomes anionic (
    
    
    
    ), drastically reducing retention on C18.
  • Triazole Ring (

    
    ):  At pH < 2.3, the nitrogen ring protonates (
    
    
    
    ).
  • The Sweet Spot (pH 2.5 - 3.0): By buffering the mobile phase at pH 2.5 , we suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic) while the triazole remains partially protonated but stable. This "Ion-Suppression" mode maximizes interaction with the hydrophobic stationary phase.

Decision Logic for Method Development

MethodStrategy Start Analyte: TZP (Polar/Amphoteric) CheckPka Check pKa Values (Acid: ~4.2, Base: ~2.3) Start->CheckPka SelectMode Select Chromatography Mode CheckPka->SelectMode RP_Standard Standard C18 (pH 7.0) SelectMode->RP_Standard High pH RP_Acidic AQ-C18 / Polar C18 (pH 2.5) SelectMode->RP_Acidic Low pH (Recommended) HILIC HILIC Mode (High Organic) SelectMode->HILIC Orthogonal Result_Std Fail: Analyte Elutes in Void Volume RP_Standard->Result_Std Result_Acid Success: Acid Neutralized Retention Improved RP_Acidic->Result_Acid Result_HILIC Alternative: Good for MS detection HILIC->Result_HILIC

Figure 1: Decision tree for selecting the chromatographic mode based on TZP's physicochemical properties.

Detailed Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (85%).
    
  • Water: Milli-Q grade (18.2 MΩ·cm).

Chromatographic Conditions (The "Gold Standard" Method)

This method uses a Polar-Embedded C18 column. Unlike standard C18, these columns contain a hydrophilic group near the silica surface that prevents "phase collapse" in 100% aqueous conditions, allowing us to start the gradient at very low organic % to capture the polar TZP.

ParameterSpecificationRationale
Column Agilent ZORBAX SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 5 µm)"Aq" or "T3" chemistries are designed to retain polar acids in high-aqueous mobile phases.
Mobile Phase A 20 mM

adjusted to pH 2.5 with

Low pH suppresses carboxylic acid ionization, increasing retention. Phosphate buffer improves peak shape for triazoles.
Mobile Phase B Acetonitrile (100%)Stronger elution solvent than methanol, providing sharper peaks for sulfur-containing compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and ensures reproducibility.
Detection UV-Vis / PDA at 215 nm The triazole ring has maximum absorbance in the 205-215 nm range. 254 nm sensitivity will be too low.
Injection Vol 10 µLStandard injection volume.
Gradient Program

The gradient is designed to hold the analyte initially (Isocratic hold) to separate it from the void volume, followed by a ramp to elute impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 982Loading: High aqueous content to trap TZP at head of column.
3.0 982Isocratic Hold: Ensures separation from injection surge/void.
12.0 4060Elution Ramp: Elutes TZP and hydrophobic impurities.
15.0 4060Wash: Cleans column.
15.1 982Re-equilibration: Return to initial conditions.
20.0 982Ready: End of run.

Sample Preparation Workflow

Correct sample preparation is vital to prevent "solvent effects" (peak distortion) caused by dissolving a polar analyte in a strong organic solvent.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of TZP Reference Standard.

    • Dissolve in 10 mL of 50:50 Water:Methanol . (Note: Pure methanol may cause peak splitting upon injection; water ensures compatibility with the initial mobile phase).

    • Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Phosphate Buffer pH 2.5).

    • Crucial Step: Matching the sample solvent to the initial mobile phase prevents "breakthrough" where the analyte travels faster than the eluent.

  • Filtration:

    • Filter through a 0.22 µm PVDF or Nylon syringe filter before injection.

Method Validation & Troubleshooting

System Suitability Parameters

A "Self-Validating" system must meet these criteria before running samples:

  • Retention Time (

    
    ):  Expected ~5.5 - 7.0 min (depending on column void volume).
    
  • Tailing Factor (

    
    ):  NMT 1.5. (If 
    
    
    
    , increase buffer concentration to 25mM or lower pH to 2.3).
  • Theoretical Plates (

    
    ):  > 5000.[2]
    
  • Signal-to-Noise (S/N): > 10 for LOQ.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% ACN).Dissolve sample in Mobile Phase A (Buffer).
Early Elution (

)
Phase collapse or pH too high.Use "AQ" type column; Verify pH is < 3.0.
Peak Tailing Secondary silanol interactions with Triazole N.Ensure Phosphate buffer is used (suppresses silanols better than Formic acid). Add 5% Methanol to MP A.
Baseline Drift UV absorbance of buffer at 215 nm.Ensure high-quality HPLC grade Phosphate. Do not use Acetate/Formate at 215 nm if possible (high cutoff).
Workflow Diagram

Workflow Sample Sample Preparation (Diluent: MP A) Inject Injection (10 µL) Sample->Inject Sep Separation (Zorbax SB-Aq, pH 2.5) Inject->Sep Detect Detection (UV 215 nm) Sep->Detect Data Data Analysis (Integration) Detect->Data

Figure 2: Linear workflow for the routine analysis of TZP.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionic samples).
  • BenchChem. (2025).[3] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Link (General protocols for triazole separation).

  • SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Link (Reference for mixed-mode separation of triazole-thiols).

  • Santa Cruz Biotechnology. (n.d.). 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Product Information. Link (Chemical property verification).

  • PubChem. (2025).[2] Compound Summary: 3-(1H-1,2,4-triazol-1-yl)propanoic acid.[2] Link (Structural analog data for pKa estimation).

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic Acid

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid utilizing microwave-assisted organic synthesis (MAOS). The 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid utilizing microwave-assisted organic synthesis (MAOS).

The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., fluconazole), antiviral, and anti-inflammatory therapeutics. Traditional thermal synthesis of S-alkylated triazoles often suffers from long reaction times (4–12 hours), harsh solvents, and competitive N-alkylation byproducts.

This guide presents a green, self-validating protocol that leverages the dielectric heating effects of microwave irradiation to accelerate the nucleophilic substitution (


) reaction. By optimizing the solvent polarity and base strength, we achieve high regioselectivity for S-alkylation over N-alkylation, reducing reaction times to under 15 minutes with yields exceeding 85%.

Scientific Principles & Mechanism[1]

The Challenge of Regioselectivity

The precursor, 1H-1,2,4-triazole-3-thiol , exhibits thione-thiol tautomerism. Under basic conditions, the deprotonated anion is an ambident nucleophile. It can attack the electrophile (2-chloropropanoic acid) via the Sulfur atom (S-alkylation) or the Nitrogen atoms (N-alkylation).

  • Soft Nucleophile (Sulfur): According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is "softer" and more polarizable.

  • Soft Electrophile (Alpha-carbon): The alpha-carbon of 2-chloropropanoic acid is a relatively soft electrophile.

  • Microwave Effect: Microwave irradiation enhances molecular rotation and ionic conduction. The polar transition state of the

    
     reaction is stabilized by the specific microwave effect, significantly lowering the activation energy compared to conductive heating.
    
Reaction Mechanism

The reaction proceeds via the formation of a thiolate anion followed by nucleophilic attack on the


-carbon of the propanoic acid.

ReactionMechanism Precursor 1,2,4-Triazole-3-thiol (Tautomeric Equilibrium) Base Base (KOH/NaOH) Deprotonation Precursor->Base Mix Intermediate Thiolate Anion (Ambident Nucleophile) Base->Intermediate - H2O TS Transition State (MW Stabilized) Intermediate->TS + Electrophile MW Irradiation Electrophile 2-Chloropropanoic Acid (Electrophile) Product 2-(1H-1,2,4-triazol-5-ylsulfanyl) propanoic acid TS->Product SN2 Substitution - Cl-

Figure 1: Mechanistic pathway of the microwave-assisted S-alkylation.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.Role
1H-1,2,4-triazole-3-thiol 3179-31-51.0Nucleophile
2-Chloropropanoic acid 598-78-71.1Electrophile
Potassium Hydroxide (KOH) 1310-58-32.0Base
Ethanol/Water (1:1) N/ASolventMedium

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL or 30 mL pressurized reaction vials with silicone/PTFE septa.

  • Magnetic stir bars.

Step-by-Step Methodology

Step 1: Pre-reaction Setup

  • Dissolve 1H-1,2,4-triazole-3-thiol (10 mmol, 1.01 g) in 10 mL of Ethanol:Water (1:1 v/v) in a microwave vial.

  • Add KOH (20 mmol, 1.12 g). Stir until fully dissolved. Note: The solution may warm slightly due to exotherm.

  • Add 2-Chloropropanoic acid (11 mmol, 1.20 g) dropwise.

    • Critical Check: Ensure the pH remains basic (pH > 9). If acidic, the thiol will protonate and reactivity will cease. Add supplemental KOH if necessary.

Step 2: Microwave Irradiation Seal the vial and program the microwave reactor with the following parameters:

  • Temperature: 100°C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Step 3: Workup & Purification

  • Allow the reaction vessel to cool to 50°C (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture to a beaker.

  • Acidification: Carefully acidify the solution to pH 3–4 using dilute Hydrochloric Acid (HCl, 1N).

    • Observation: A white to off-white solid precipitate should form immediately upon acidification. This is the free acid product.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove residual inorganic salts (KCl).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2) to obtain pure crystals.[2]

Analytical Validation & Results

Expected Data Profile

The following data confirms the successful synthesis and purity of the target compound.

ParameterSpecificationNote
Appearance White crystalline solid
Yield 85% – 92%Significantly higher than thermal (50-60%)
Melting Point 168–172°CSharp range indicates high purity
Reaction Time 10 minutesvs. 4-6 hours thermal reflux
Spectral Interpretation (Self-Validation)

To validate the structure, ensure the following NMR signals are present. Absence of S-H signal confirms alkylation.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5 ppm (br s, 1H, COOH) – Confirming carboxylic acid.
      
    • 
       13.8 ppm (br s, 1H, NH triazole) – Confirming triazole ring N-H.
      
    • 
       8.45 ppm (s, 1H, Triazole C-H) – Characteristic triazole proton.
      
    • 
       4.35 ppm (q, 1H, S-CH -CH3) – Quartet indicating coupling with methyl group.
      
    • 
       1.55 ppm (d, 3H, S-CH-CH3 ) – Doublet for the methyl group.
      
  • Absence: No signal around

    
     12.0–13.0 ppm corresponding to the Thiol (S-H), confirming successful substitution.
    
Process Flow Diagram

Workflow Start Start: Dissolve Triazole-Thiol in EtOH/H2O + KOH AddReagent Add 2-Chloropropanoic Acid (Check pH > 9) Start->AddReagent MW Microwave Irradiation 100°C, 10 min, 150W AddReagent->MW Cool Cool to 50°C MW->Cool Acidify Acidify with HCl to pH 3-4 (Precipitation) Cool->Acidify Filter Vacuum Filtration & Wash with Cold Water Acidify->Filter Recryst Recrystallize (EtOH/Water) Dry Filter->Recryst

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH too high during workup.The product is soluble as a salt. Ensure acidification reaches pH 3–4 to protonate the carboxylate.
N-Alkylation Byproducts Solvent polarity too low.Use a more polar solvent system (Water or DMF). Soft nucleophiles (S) prefer soft electrophiles in polar protic solvents.
Charring / Decomposition MW Power too high.Use "PowerMax" or equivalent cooling features to prevent localized superheating. Reduce temp to 90°C.
Incomplete Reaction Steric hindrance of methyl group.Extend hold time to 15 minutes. The propanoic acid methyl group adds slight steric bulk compared to acetic acid analogs.

References

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.[3][4][5][6][7] Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Link

  • Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013).[4] Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 72-76.[6] Link

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[3] Link

  • Bhosale, V. R., Kapase, V. S., Sasane, K. A., & Patil, L. R. (2022). Microwave irradiated efficient synthesis of substituted 1H-1,2,4-triazol-3-substituted carboxylic acid and their Schiff bases. Bulletin of Environment, Pharmacology and Life Sciences, 11(Special Issue 1), 1611-1618. Link

  • Verma, S., & Kumar, P. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Link

Sources

Application

Application Notes and Protocols: Electrochemical Coating Techniques Using Triazole-Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: The Strategic Advantage of Triazole-Propanoic Acid Coatings In the landscape of advanced materials and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Advantage of Triazole-Propanoic Acid Coatings

In the landscape of advanced materials and surface engineering, the quest for multifunctional coatings is paramount. Triazole-propanoic acid derivatives have emerged as a class of molecules with significant potential for creating bespoke surface functionalities. The triazole ring, with its electron-rich nitrogen atoms, offers exceptional coordination capabilities, making it an excellent anchor for surface adhesion and a potent agent for corrosion inhibition.[1][2][3] The propanoic acid tail, on the other hand, provides a versatile handle for further chemical modifications, such as the covalent attachment of bioactive molecules, a critical requirement in drug delivery and biomedical implant development.

This guide provides a comprehensive overview of the electrochemical techniques used to deposit and characterize coatings derived from triazole-propanoic acid. We will delve into the mechanistic underpinnings of these processes, offering not just a set of instructions, but a framework for understanding and optimizing your surface modification strategies.

The Electrochemical Rationale: From Monomer to Protective Film

The electrochemical deposition of triazole-propanoic acid derivatives onto a conductive substrate is a nuanced process governed by the principles of electro-oxidation or electro-reduction. The primary mechanism often involves the formation of a polymeric or self-assembled film initiated by an electron transfer event at the electrode surface.

Mechanism of Film Formation:

The triazole moiety can be electrochemically activated to form radical species that subsequently polymerize or bond to the substrate.[4] The presence of heteroatoms like nitrogen and, in some derivatives, sulfur, facilitates strong adsorption to the metal surface through donor-acceptor interactions with the vacant d-orbitals of the metal.[1][5] This initial adsorption is a critical step that dictates the uniformity and adhesion of the final coating.

The propanoic acid group, while not directly participating in the primary electrochemical reaction, influences the solubility of the monomer in the electrolyte and can affect the morphology of the resulting film. Furthermore, its carboxyl group can be deprotonated, influencing the surface charge and interaction with the electrode.

Conceptual Workflow for Electrochemical Coating cluster_prep Preparation cluster_coating Electrochemical Deposition cluster_characterization Characterization Monomer Triazole-Propanoic Acid Derivative Electrolyte Supporting Electrolyte (e.g., Na2SO4, LiClO4) Monomer->Electrolyte CV Cyclic Voltammetry (CV) Electrolyte->CV Electrochemical Cell Setup CA Chronoamperometry (CA) Electrolyte->CA Electrochemical Cell Setup CP Chronopotentiometry (CP) Electrolyte->CP Electrochemical Cell Setup Solvent Solvent (e.g., Acetonitrile, Water) Solvent->Electrolyte Substrate Conductive Substrate (e.g., Copper, Gold, Steel) EIS Electrochemical Impedance Spectroscopy (EIS) CV->EIS Coated Substrate PDP Potentiodynamic Polarization (PDP) CA->PDP Coated Substrate AFM Atomic Force Microscopy (AFM) CP->AFM Coated Substrate XPS X-ray Photoelectron Spectroscopy (XPS) EIS->XPS EQCM Electrochemical Quartz Crystal Microbalance (EQCM) PDP->EQCM

Caption: Workflow for electrochemical coating and characterization.

Core Instrumentation and Reagents

A standard three-electrode electrochemical cell is required for these protocols.[6][7]

ComponentSpecificationPurpose
Working Electrode (WE) The conductive substrate to be coated (e.g., copper, gold, glassy carbon, steel).Provides the surface for film deposition.
Reference Electrode (RE) Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).Provides a stable potential reference.
Counter Electrode (CE) Platinum wire or graphite rod.Completes the electrical circuit.
Potentiostat/Galvanostat A device capable of controlling potential and measuring current, and vice-versa.To drive the electrochemical reactions.
Electrolyte Solution Triazole-propanoic acid derivative (e.g., 1-10 mM) in a suitable solvent with a supporting electrolyte (e.g., 0.1 M Na₂SO₄ or LiClO₄).Provides ionic conductivity and the monomer for deposition.

Detailed Experimental Protocols

Protocol 1: Substrate Preparation

The quality of the electrochemical coating is critically dependent on the cleanliness and uniformity of the substrate surface.

  • Mechanical Polishing: Polish the working electrode surface with successively finer grades of alumina or diamond paste (down to 0.05 µm) on a polishing cloth.

  • Sonication: Sonicate the polished electrode in ethanol and then in deionized water for 5-10 minutes each to remove polishing debris.

  • Electrochemical Cleaning (Optional but Recommended): For noble metal electrodes like gold or platinum, perform cyclic voltammetry in a suitable acid (e.g., 0.5 M H₂SO₄) until a characteristic clean voltammogram is obtained.[8]

  • Drying: Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

Protocol 2: Electropolymerization via Cyclic Voltammetry (CV)

Cyclic voltammetry is an excellent technique for both investigating the electrochemical behavior of the monomer and for depositing the polymer film.[6][9]

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the electrolyte solution containing the triazole-propanoic acid derivative.

  • Deaeration: Purge the electrolyte with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical process.

  • CV Parameters:

    • Potential Range: Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the monomer (or sufficiently negative to reduce it, depending on the derivative). The oxidation potential for triazoles is often observed above +0.8 V vs. SCE.[10]

    • Scan Rate: A typical starting scan rate is 50-100 mV/s.

    • Number of Cycles: Perform multiple cycles (e.g., 10-20 cycles).

  • Execution: Initiate the cyclic voltammetry scan. A progressive increase or decrease in the peak currents with each cycle often indicates the growth of a film on the electrode surface.

  • Post-treatment: After deposition, gently rinse the coated electrode with the pure solvent to remove any unreacted monomer and loosely adsorbed species.

Cyclic Voltammetry for Electropolymerization Start Start Potential (No Reaction) Oxidation Oxidation of Monomer Start->Oxidation Forward Scan (Increasing Potential) Oxidation->Oxidation Film Growth (Increased Peak Current) Switch Switching Potential Oxidation->Switch Continued Scan Reduction Reduction of Polymer (optional) Switch->Reduction Reverse Scan (Decreasing Potential) Reduction->Start Cycle Completion

Caption: Representation of a CV cycle for film deposition.

Protocol 3: Coating Deposition via Chronoamperometry (CA)

Chronoamperometry allows for the deposition of a film under constant potential, offering control over the film thickness.[4]

  • Determine Deposition Potential: From the cyclic voltammogram (Protocol 2), identify the potential at which the oxidation (or reduction) of the monomer begins. Select a potential in this region for the chronoamperometry experiment.

  • Cell Setup: Use the same cell setup as in Protocol 2.

  • Execution: Apply the chosen potential to the working electrode for a specified duration (e.g., 60 to 600 seconds). The current will initially be high and then decay as the film forms and passivates the surface. The total charge passed is proportional to the amount of material deposited.

  • Rinsing: Rinse the coated electrode as described in Protocol 2.

Characterization of the Triazole-Propanoic Acid Coating

Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Barrier Properties

EIS is a powerful non-destructive technique to evaluate the integrity and barrier properties of the coating.[11][12][13][14]

  • Test Solution: Prepare an electrolyte solution that represents the environment in which the coating will be used (e.g., 3.5% NaCl for corrosion studies).[15]

  • Cell Setup: Assemble the three-electrode cell with the coated working electrode in the test solution.

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied at the open-circuit potential.

  • Data Acquisition and Analysis:

    • Record the impedance data and present it as Nyquist and Bode plots.

    • A large semicircle in the Nyquist plot and high impedance values at low frequencies in the Bode plot indicate a protective, high-resistance coating.[16]

    • The data can be fitted to an equivalent electrical circuit to extract quantitative parameters like coating capacitance (Cc) and pore resistance (Rpore).

ParameterIndicationDesired Value for Good Coating
Pore Resistance (Rpore) Resistance to ion flow through defects in the coating.High (MΩ·cm² or greater)
Coating Capacitance (Cc) Related to water uptake by the coating.Low and stable (nF/cm² to pF/cm²)
Charge Transfer Resistance (Rct) Resistance to the corrosion reaction at the substrate-coating interface.High (MΩ·cm² or greater)
Protocol 5: Potentiodynamic Polarization for Corrosion Inhibition Efficiency

This technique provides information about the corrosion rate and the inhibitive nature of the coating.[17][18]

  • Cell Setup: Use the same setup as in Protocol 4.

  • Execution: After allowing the open-circuit potential to stabilize, scan the potential from a cathodic value to an anodic value relative to the corrosion potential (Ecorr).

  • Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). A coated electrode should exhibit a significantly lower corrosion current density (icorr) and a noble shift in Ecorr compared to the bare substrate. The inhibition efficiency (%IE) can be calculated using the following equation:

    %IE = [(icorr_bare - icorr_coated) / icorr_bare] x 100

Protocol 6: Surface Morphology and Compositional Analysis
  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the coated surface, revealing its morphology, roughness, and the presence of any defects.[19][20][21][22]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical states of the elements within the coating, verifying the successful deposition of the triazole-propanoic acid derivative.[23][24]

  • Electrochemical Quartz Crystal Microbalance (EQCM): An in-situ technique that measures the mass change at the electrode surface during deposition, providing real-time information on the growth rate and mechanism of film formation.[25][26][27][28][29]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, a successful coating deposition observed as film growth in CV should correlate with an increase in impedance in EIS measurements and a decrease in corrosion current in potentiodynamic polarization studies. Furthermore, AFM and XPS analyses provide direct physical and chemical evidence to support the electrochemical findings. Consistency across these multiple characterization techniques provides a high degree of confidence in the results.

Conclusion and Future Directions

The electrochemical deposition of triazole-propanoic acid derivatives offers a versatile and controllable method for surface functionalization. The protocols outlined in this guide provide a robust framework for researchers to develop and characterize these coatings for a wide range of applications, from advanced corrosion protection to the creation of biocompatible and drug-eluting surfaces. The inherent tunability of the triazole-propanoic acid structure opens up exciting possibilities for designing next-generation smart coatings with tailored properties.

References

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Materials (Basel). [Link]

  • Relationship between the molecular structure and the inhibition performance of triazole compounds using electrochemical methods. Emerald Publishing. [Link]

  • Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. ResearchGate. [Link]

  • Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. [Link]

  • Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium. ResearchGate. [Link]

  • Measurement of Interfacial Processes at Electrode Surfaces with the Electrochemical Quartz Crystal Microbalance. UCI Department of Chemistry. [Link]

  • Electrochemical Quartz Crystal Microbalance Studies of Electroactive Surface Films. Taylor & Francis eBooks. [Link]

  • Applications of the Quartz Crystal Microbalance to Electrochemistry. DTIC. [Link]

  • Electrochemistry of Cso,, Films: Quartz Crystal Microbalance and Mass Spectrometric Studies. J. Am. Chem. Soc.[Link]

  • Controlled synthesis of triazole polymers via ATRP/click chemistry reaction and preparation of their self-assembled film against copper corrosion. ResearchGate. [Link]

  • An electrochemical quartz crystal microbalance (EQCM) based on microelectrode arrays allows to distinguish between adsorption and electrodeposition. RSC Publishing. [Link]

  • Experimental and Theoretical Study of the Covalent Grafting of Triazole Layer onto the Gold Surface. Semantic Scholar. [Link]

  • Electrodeposition of reactive polymer networks for conformal ultrathin coatings amenable to post-deposition functionalization. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Electrodeposition of reactive polymer networks for conformal ultrathin coatings amenable to post-deposition functionalization. NSF Public Access Repository. [Link]

  • Enhancement of electroless copper coatings by triazole dithiocarbamate and green additives. PubMed. [Link]

  • Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor. PHM Society. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. SciELO. [Link]

  • Recent Trends in Applications of X-ray Photoelectron Spectroscopy (XPS) Technique in Coatings for Corrosion Protection. ResearchGate. [Link]

  • electrochemical impedance spectroscopy measurements of barrier coatings. Squarespace. [Link]

  • Atomic force microscopy (AFM) 3D topography images on the passive film... ResearchGate. [Link]

  • Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Egmont Instruments. [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. UNT Chemistry. [Link]

  • Electrochemical methods for monitoring the performance of a novel Triazole derivative as a corrosion inhibitor in the acidic medium. ResearchGate. [Link]

  • Fabrication of AFM tips for tip-enhanced Raman spectroscopy using Au nanoparticle monolayer films and electrodeposition. Nanoscale (RSC Publishing). [Link]

  • Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Paint.org. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. ResearchGate. [Link]

  • 3-Mercaptopropanoic Acid-Doped Chitosan/Hybrid-Based Multilayer Sol-Gel Coatings for Cu Protection in 3.5% NaCl Solution. PMC. [Link]

  • Direct electrodeposition of imidazole modified poly(pyrrole) copolymers: synthesis, characterization and supercapacitive properties. ResearchGate. [Link]

  • Electrochemical Oxidative One-Pot Difunctionalization of Diazo Compounds with Triazoles and Nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]

  • Graphene Oxide-Aryl Substituted Triazole Thin Hybrid Corrosion Resistant Coating for Copper. ResearchGate. [Link]

  • The copper electroplating solution that contains thiazole compound.
  • Synthesis of New 1,2,4-Triazole Containing Copolymers and Their Corrosion Inhibition оf Mild Steel in Acidic Medium. ResearchGate. [Link]

  • A Practical Beginner's Guide To Cyclic Voltammetry. Scribd. [Link]

  • Photoluminescence of Metal–Polymer Complexes Based on Functional Triazole–Carbazole Copolymers with Terbium Ions. MDPI. [Link]

  • Modification of Al Surface via Acidic Treatment and its Impact on Plating and Stripping. ChemRxiv. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry (Journal Article). OSTI.GOV. [Link]

  • Mechanism of high-resolution STM/AFM imaging with functionalized tips. Forschungszentrum Jülich. [Link]

  • Electrochemical Sensing of Triazole Drugs based on Carbon Based Nanocomposites: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. [Link]

  • Exploration of the Corrosion Behavior of Electroless Plated Ni-P Amorphous Alloys via X-ray Photoelectron Spectroscopy. MDPI. [Link]

  • Examining Mineral Flotation with Atomic Force Microscopy. AZoM. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers. [Link]

  • Advanced atomic force microscopy techniques V. Beilstein Journals. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Ticket ID: #TRZ-S-ALK-001 Topic: Yield Optimization & Troubleshooting for S-Alkylation of 1,2,4-Triazole-3-thiol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRZ-S-ALK-001 Topic: Yield Optimization & Troubleshooting for S-Alkylation of 1,2,4-Triazole-3-thiol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid relies on the nucleophilic substitution (S-alkylation) of 1,2,4-triazole-3-thiol with 2-chloropropanoic acid (or its bromo-analog). While theoretically straightforward, this reaction often suffers from three primary failure modes:

  • Regiochemical scrambling: Competition between S-alkylation (desired) and N-alkylation (undesired).

  • Oxidative Dimerization: Conversion of the starting thiol to disulfide under basic conditions.

  • Isoelectric Trapping: Failure to isolate the product during the acidification workup due to incorrect pH control.

This guide provides a root-cause analysis and validated protocols to maximize yield and purity.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Low Yield & Reaction Incompleteness

Q: I am using a 1:1 molar ratio of thiol to chloro-acid, but my conversion is stuck at 60%. Why? A: You are likely running out of base, halting the reaction. The reaction consumes base in two ways: neutralizing the carboxylic acid of the alkylating agent and deprotonating the thiol.

  • The Fix: You must use at least 2.2 to 2.5 equivalents of base (e.g., KOH or NaOH).

    • 1.0 eq neutralizes the 2-chloropropanoic acid.

    • 1.0 eq deprotonates the thiol (-SH → -S⁻).

    • 0.2–0.5 eq ensures the equilibrium drives forward.

  • Pro Tip: If using 2-chloropropanoic acid (less reactive than bromo-), add 0.1 eq of Potassium Iodide (KI) . This generates the 2-iodopropanoic acid in situ (Finkelstein reaction), which reacts significantly faster.

Q: My reaction mixture turns yellow/opaque, and I see a solid that isn't my product. What is it? A: This is likely the disulfide dimer (3,3'-dithiobis(1,2,4-triazole)). Under basic conditions and heat, thiols are susceptible to oxidative coupling if oxygen is present.

  • The Fix: Degas your solvent (water or ethanol/water) with Nitrogen or Argon for 15 minutes before adding the thiol. Maintain an inert atmosphere during reflux.

Category B: Impurity Profile (Regioselectivity)

Q: I am seeing a side product (~10-15%) that I suspect is the N-alkylated isomer. How do I stop this? A: This is a classic Hard-Soft Acid-Base (HSAB) issue.

  • Mechanism: The triazole ring nitrogen is a "hard" nucleophile, while the sulfur is a "soft" nucleophile.

  • The Fix: Switch your solvent system.[1][2]

    • Avoid: Aprotic polar solvents (DMF, DMSO) or non-polar solvents. These can strip the cation away, leaving a "naked" anion that may attack via the Nitrogen.

    • Use: Water or Ethanol/Water (1:1) . Protic solvents form hydrogen bonds with the Nitrogen atoms of the triazole ring, effectively "masking" them and sterically hindering N-attack. This directs the alkylating agent toward the softer Sulfur atom [1, 3].

Category C: Isolation & Workup[2]

Q: I acidified the reaction mixture to pH 1, but the yield is low. Did I degrade the product? A: You likely over-acidified, causing the triazole ring to protonate and become soluble again.

  • The Science: The product is amphoteric. It has an acidic carboxylic tail (pKa ~3.5–4.0) and a basic triazole head.

  • The Fix: Do not target pH 1. Target the Isoelectric Point .

    • Slowly add 1N HCl until the pH reaches 3.5 – 4.0 .

    • At this range, the carboxylic acid is protonated (insoluble -COOH), but the triazole ring remains unprotonated (neutral). This is the window of minimum solubility where the product precipitates.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid with >85% Yield.

Reagents
ComponentEquivalentsRole
1,2,4-Triazole-3-thiol 1.0 eqNucleophile
2-Chloropropanoic acid 1.1 eqElectrophile
Potassium Hydroxide (KOH) 2.5 eqBase (Deprotonation)
Potassium Iodide (KI) 0.1 eqCatalyst (Optional)
Water / Ethanol Solvent1:1 Mixture (Vol/Vol)
Step-by-Step Workflow
  • Preparation: Dissolve KOH (2.5 eq) in the Water/Ethanol mixture.

  • Degassing: Sparge the solution with Nitrogen for 10 minutes to prevent disulfide formation.

  • Addition: Add 1,2,4-Triazole-3-thiol (1.0 eq). Stir until fully dissolved (formation of thiolate salt).

  • Alkylation: Add 2-Chloropropanoic acid (1.1 eq) dropwise over 10 minutes.

    • Note: The reaction is exothermic; cooling to 0–5°C during addition is recommended to prevent thermal decomposition.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours . Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup:

    • Cool reaction to room temperature.[2][3][4]

    • Critical Step: Adjust pH to 3.5 – 4.0 using 2N HCl. A white precipitate should form immediately.

    • Chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid. Wash with cold water (2x) to remove inorganic salts (KCl). Recrystallize from hot water or ethanol if high purity is required.

Part 3: Visualizing the Chemistry

Figure 1: Reaction Workflow & Logic Gate

ReactionWorkflow Start Start: Dissolve KOH in Solvent Degas Degas (N2/Argon) Prevents Disulfide Formation Start->Degas AddThiol Add 1,2,4-Triazole-3-thiol Forms Thiolate Anion Degas->AddThiol AddAcid Add 2-Chloropropanoic Acid (Dropwise at 0°C) AddThiol->AddAcid Reflux Reflux (4-6 Hours) S-Alkylation Occurs AddAcid->Reflux Cool Cool to RT Reflux->Cool Acidify Acidify to pH 3.5 - 4.0 (CRITICAL STEP) Cool->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter

Caption: Optimized workflow emphasizing the critical degassing and acidification steps to maximize yield.

Figure 2: Mechanistic Pathway & Regioselectivity

Mechanism Thiol Triazole-3-thiol Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate Deprotonation N_Anion Nitrogen Anion (Hard Nucleophile) Thiol->N_Anion Tautomer Eq. Base KOH (Base) Product S-Alkylated Product (Desired) Thiolate->Product Attacks Alkyl Halide Impurity N-Alkylated Impurity (Undesired) N_Anion->Impurity Blocked by Solvent Solvent Protic Solvent (H2O/EtOH) Solvent->N_Anion H-Bonding (Blocks N)

Caption: Mechanistic rationale for using protic solvents to favor S-alkylation over N-alkylation.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & Medicinal Chemistry.

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.

  • Santa Cruz Biotechnology . (n.d.). 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Product Data.

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Introduction Welcome to the dedicated technical support guide for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing a carboxylic acid, a triazole ring, and a thiol-ether linkage, its solubility behavior can be complex. This guide provides a structured, in-depth approach to systematically enhancing its solubility, complete with troubleshooting FAQs, detailed experimental protocols, and the scientific rationale behind each technique.

Molecular Structure and Physicochemical Properties Analysis

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is a multifaceted molecule. Its propanoic acid group provides an ionizable center, making its solubility pH-dependent.[1] The 1,2,4-triazole ring contributes to its polarity but also engages in hydrogen bonding, which can influence self-association and interaction with solvents. The molecule's thiol-ether linkage and overall structure contribute to its lipophilicity, which can lead to poor aqueous solubility.[2][3] Understanding these distinct chemical features is paramount to devising an effective solubility enhancement strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solubilization of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid in a direct question-and-answer format.

Q1: My initial attempts to dissolve the compound in water have failed. What is the most fundamental first step I should take?

A1: The most critical initial step is to address the ionizable carboxylic acid group through pH adjustment .[4][] The solubility of carboxylic acids is significantly influenced by pH; they are typically more soluble in their ionized (deprotonated) form.[1] At a pH below its pKa, the compound will be in its neutral, less soluble form. By raising the pH above its pKa, you convert the carboxylic acid to its more soluble carboxylate salt.

Troubleshooting Protocol:

  • Initial Assessment: Attempt to slurry a small, known amount of the compound in deionized water. Observe for any signs of dissolution.

  • Incremental pH Increase: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH and observe for visual changes in solubility.

  • Target pH Range: Aim for a pH range of 7.0 to 8.0 initially. Many carboxylic acids show a significant increase in solubility in this neutral to slightly alkaline range.[6]

  • Observation and Equilibration: After each addition of base, allow the suspension to stir for several minutes to reach equilibrium before concluding that it is insoluble at that pH.

Q2: I've adjusted the pH, and while solubility has improved, it's still insufficient for my experimental needs. What is the next logical step?

A2: The next step is the introduction of co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This can enhance the solubility of non-polar or moderately polar compounds.[9] For a molecule like 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, a co-solvent can help to solvate the less polar regions of the molecule.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400

  • Glycerine

Troubleshooting Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application.

  • Prepare a Co-solvent/Aqueous Buffer System: Start with a low percentage of co-solvent (e.g., 5-10% v/v) in your pH-adjusted aqueous buffer.

  • Incremental Increase: If solubility is still insufficient, gradually increase the co-solvent concentration. It is advisable to test a range, for instance, 10%, 20%, and 30% co-solvent.

  • Precaution: Be mindful that high concentrations of organic co-solvents can sometimes negatively impact cellular assays or other biological experiments. Always run a vehicle control in your experiments.

Q3: Even with pH adjustment and co-solvents, I am observing precipitation upon standing or when diluting into my final assay media. What advanced techniques can I employ?

A3: When simpler methods are insufficient, more advanced formulation strategies are necessary. The two most common and effective approaches for compounds of this nature are the use of surfactants and cyclodextrins .

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[12][13]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS), and Cremophor® EL.[14] The choice of surfactant will depend on the nature of your experiment, with non-ionic surfactants like Polysorbates generally being more biocompatible.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[15][16] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic parts of the guest molecule within their cavity, thereby increasing the overall solubility of the guest-host complex in water.[][18]

    • Common Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[19]

Troubleshooting Protocol for Surfactants:

  • Select a Surfactant: Choose a biocompatible surfactant if intended for biological assays.

  • Prepare a Stock Solution: Prepare a stock solution of the surfactant in your optimized pH-adjusted buffer.

  • Test Surfactant Concentrations: Evaluate a range of surfactant concentrations, starting from below the CMC and increasing to concentrations above the CMC.

  • Equilibration: Add your compound to the surfactant solution and allow it to equilibrate with stirring, sometimes gentle heating can aid in dissolution.

Troubleshooting Protocol for Cyclodextrins:

  • Select a Cyclodextrin: HP-β-CD is often a good starting point due to its higher water solubility and good safety profile compared to native β-CD.

  • Molar Ratio Studies: Prepare solutions with varying molar ratios of cyclodextrin to your compound (e.g., 1:1, 2:1, 5:1).

  • Complexation: Dissolve the cyclodextrin in the aqueous buffer first, then add your compound. Stirring for an extended period (sometimes overnight) may be necessary to facilitate complex formation.

Data Presentation: Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Concentration RangeKey Considerations
pH Adjustment Increases the ionization of the carboxylic acid group, forming a more soluble salt.[20]pH > pKa of the carboxylic acidThe final pH must be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, enhancing the solvation of lipophilic portions of the molecule.[21][22]5-40% (v/v)High concentrations may be toxic to cells or interfere with assays.
Surfactants Encapsulates the poorly soluble compound within micelles above the Critical Micelle Concentration (CMC).[14]0.1-5% (w/v)The surfactant itself should not interfere with the experiment; run vehicle controls.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic regions of the compound.[15][19]Varies based on stoichiometryRequires sufficient time for complexation to occur.

Experimental Protocols

Protocol 1: Systematic Solubility Screening Using pH and Co-solvents
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Initial pH Screening:

    • Add an excess of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Filter the suspensions through a 0.22 µm filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent Screening:

    • Using the buffer that provided the best solubility, prepare a series of co-solvent mixtures (e.g., 10%, 20%, 30% Ethanol in pH 7.4 buffer).

    • Repeat steps 2a-2d for each co-solvent mixture.

  • Data Analysis: Plot the measured solubility as a function of pH and co-solvent concentration to identify the optimal conditions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Preparation of Cyclodextrin Stock Solutions: Prepare stock solutions of HP-β-CD in the optimal buffer identified in Protocol 1 (e.g., 100 mM HP-β-CD in pH 7.4 buffer).

  • Phase Solubility Study:

    • Prepare a series of vials containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid to each vial.

    • Agitate the vials at a constant temperature for 48-72 hours.

    • Filter the samples and analyze the concentration of the dissolved compound by HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility suggests the formation of a soluble inclusion complex.

Visualizations

Logical Workflow for Solubility Enhancement

This diagram illustrates the systematic approach to enhancing the solubility of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid.

SolubilityWorkflow Start Start: Poor Aqueous Solubility pH_Adjust Step 1: pH Adjustment (Target pH > pKa) Start->pH_Adjust Check1 Solubility Sufficient? pH_Adjust->Check1 Cosolvents Step 2: Add Co-solvents (e.g., Ethanol, PEG 400) Check1->Cosolvents No End End: Optimized Solubilized Formulation Check1->End Yes Check2 Solubility Sufficient? Cosolvents->Check2 Advanced Step 3: Advanced Techniques Check2->Advanced No Check2->End Yes Surfactants Use Surfactants (e.g., Polysorbate 80) Advanced->Surfactants Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Advanced->Cyclodextrins Surfactants->End Cyclodextrins->End

Caption: A stepwise decision-making workflow for solubility enhancement.

Mechanism of Micellar Solubilization

This diagram shows how surfactants form micelles to encapsulate and solubilize a poorly soluble drug.

Caption: Schematic of a surfactant micelle encapsulating a drug molecule.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • Wikipedia. Cosolvent.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025).
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. Solubilization by surfactants: Significance and symbolism. (2025).
  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025).
  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Wikipedia. Thiol.
  • Vertex AI Search. Co-solvent: Significance and symbolism. (2025).
  • Vertex AI Search. The use of cosolvent pKa assays for poorly soluble compounds.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. (2024).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BYJU'S. Properties of Thiol.
  • Chemistry LibreTexts. 6.8: Thiols (Mercaptans). (2021).
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Britannica. Thiols, Structure, Reactions - Organosulfur compound. (2026).
  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Vertex AI Search. PH adjustment: Significance and symbolism. (2026).
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic Acid Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid and its complexes. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid and its complexes. This guide is designed to provide in-depth, practical solutions to common challenges arising from steric hindrance during synthesis and complexation. By understanding the underlying principles, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My complexation reaction with 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is showing very low yield. Could steric hindrance be the cause?

A1: Yes, it is highly probable. Steric hindrance is a significant factor in coordination chemistry, arising from the spatial arrangement of atoms within molecules.[1] In the case of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, the propanoic acid group attached to the triazole ring can create considerable bulk. This bulkiness can physically block or impede the approach of a metal ion to the coordinating atoms of the triazole ligand, thus lowering the reaction rate and overall yield.[2][3] The issue is often more pronounced with larger metal ions or when using bulky ancillary ligands.

Q2: How does the choice of solvent impact steric hindrance in my reaction?

A2: Solvent selection is critical and can either alleviate or exacerbate steric hindrance. The solvent's role extends beyond simply dissolving reactants; it influences the stability of transition states and can mediate interactions between the ligand and the metal center.[4][5]

  • Polar Protic vs. Aprotic Solvents: Polar aprotic solvents, such as acetonitrile or DMF, are often preferred for SN2 reactions, which are sensitive to steric hindrance.[6] These solvents can solvate the metal ion without strongly interacting with the nucleophilic sites on the ligand, leaving them more accessible for coordination.[4] In contrast, polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the ligand, potentially increasing its effective steric bulk and hindering complex formation.

  • Coordinating vs. Non-Coordinating Solvents: A weakly coordinating solvent can be beneficial as it will be more easily displaced by the triazole ligand. Strongly coordinating solvents might compete with your ligand for binding sites on the metal, especially if the ligand is sterically hindered.

Solvent TypeExampleImpact on Steric HindranceRationale
Polar Aprotic Acetonitrile, DMFOften FavorableSolvates cations well without strongly hydrogen bonding to the ligand.[4]
Polar Protic Water, EthanolPotentially UnfavorableCan form a bulky solvation shell around the ligand through hydrogen bonding.
Non-Coordinating Dichloromethane, TolueneCan be FavorableMinimizes competition for metal coordination sites.
Weakly Coordinating Tetrahydrofuran (THF)Generally FavorableBalances solubility with minimal interference in the coordination sphere.

Troubleshooting Guides

Problem 1: Consistently low or no yield of the desired complex.

This is a common issue when dealing with sterically demanding ligands. The following troubleshooting workflow can help you systematically address the problem.

Caption: Troubleshooting workflow for low-yield complexation reactions.

  • Temperature Adjustment:

    • Rationale: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[7] Higher temperatures can also increase the flexibility of the ligand and the metal's coordination sphere.[8]

    • Protocol:

      • Set up your standard reaction in a flask equipped with a reflux condenser.

      • Gradually increase the reaction temperature in 10-20°C increments.

      • Monitor the reaction progress by TLC or LC-MS at each temperature point.

      • Be mindful that higher temperatures can also lead to decomposition, so finding an optimal temperature is key.

  • Solvent Screening:

    • Rationale: As discussed in the FAQs, the solvent plays a crucial role.[4] A systematic screen of solvents with varying polarities and coordinating abilities is recommended.

    • Protocol:

      • Set up parallel reactions using a selection of solvents (e.g., acetonitrile, THF, DMF, and a non-polar solvent like toluene).

      • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

      • Analyze the outcome of each reaction to identify the solvent that provides the best yield.

Problem 2: The reaction works, but is extremely slow, requiring several days to reach completion.

When steric hindrance slows down a reaction, more energetic approaches may be necessary to accelerate the process.

  • Microwave-Assisted Organic Synthesis (MAOS):

    • Rationale: Microwave irradiation can dramatically reduce reaction times by directly and efficiently heating the reactants and solvent.[9][10] This rapid and uniform heating can overcome the kinetic barriers associated with sterically hindered reactions, often leading to higher yields and purer products.[11][12]

    • Experimental Protocol:

      • Combine the 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, metal salt, and any necessary base or additives in a microwave-safe reaction vessel.

      • Add a suitable polar solvent that absorbs microwave energy efficiently (e.g., ethanol, DMF).

      • Seal the vessel and place it in a dedicated single-mode microwave reactor.

      • Set the desired temperature and hold time (start with a lower temperature, e.g., 80-100°C, for a short duration, e.g., 10-15 minutes).

      • After the reaction, cool the vessel to room temperature before opening.

      • Isolate and analyze the product.

  • High-Pressure Synthesis:

    • Rationale: Applying high pressure can force molecules closer together, which can be advantageous for overcoming the repulsive forces of steric hindrance.[13][14] This technique can lead to the formation of novel compounds that are inaccessible under ambient pressure.[15][16]

    • Considerations: This is a specialized technique requiring specific equipment like a diamond anvil cell or a large volume press. It is typically employed when other methods have failed.

TechniquePrincipleAdvantages for Steric Hindrance
Microwave Synthesis Dielectric heating of polar molecules.[9]Rapidly overcomes kinetic barriers, reduces reaction times, can improve yields.[10][11]
High-Pressure Synthesis Reduces intermolecular distances.[13]Can force sterically hindered reactants together, enabling bond formation.

In-Depth Scientific Explanations

The Causality Behind Steric Hindrance in this System

The 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid ligand presents a classic case of steric crowding. The triazole ring itself is a good coordinating moiety, but the propanoic acid group at the 2-position creates a "steric shield" around the potential coordination sites.

G cluster_0 Metal Ion Approach Metal Ion Metal Ion Ligand 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid Metal Ion->Ligand Coordination Attempt Steric Bulk Propanoic Acid Group Steric Bulk->Metal Ion Hindrance

Caption: Steric hindrance from the propanoic acid group impeding metal ion coordination.

This hindrance affects not only the rate of the reaction but can also influence the final geometry of the complex. The metal may be forced to adopt a distorted coordination geometry to accommodate the bulky ligand.

Self-Validating Protocols: The Importance of Controls

Every experiment designed to overcome steric hindrance should include control reactions. For instance, when screening solvents, always include a reaction with your original, problematic solvent to ensure that any observed improvement is due to the change in conditions and not some other variable. Similarly, when increasing the temperature, a control at the original temperature helps validate that the temperature increase is the causative factor for any change in yield.

References

  • Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry. (2020). [Link]

  • Factors Affecting SN1 & SN2 Reactions. Scribd. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds. Royal Society of Chemistry. [Link]

  • Solvent effect on complexation reactions. ResearchGate. [Link]

  • Solvent effect on complexation reactions. Osaka University. [Link]

  • Microwave Assisted Organic Synthesis. CRC Press. [Link]

  • Understanding Steric Hindrance: The Invisible Force in Chemistry. Oreate AI Blog. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Driven by High Pressure. CCS Chemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. [Link]

  • Steric effects. Wikipedia. [Link]

  • In Situ High-Pressure Synthesis of New Outstanding Light-Element Materials under Industrial P-T Range. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Stabilization of a conjugate base: solvation. Khan Academy. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • High-Pressure Synthesis: A New Frontier in the Search for Next-Generation Intermetallic Compounds. ACS Publications. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimizing Ligand Exchange with 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Welcome to the technical support center for the advanced ligand, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced ligand, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing pH conditions during ligand exchange reactions. Our goal is to empower you with the foundational knowledge and practical steps to achieve efficient and reproducible surface functionalization.

Understanding the Chemistry: The Role of pH

The structure of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid presents three key functional groups, each with a distinct pH-dependent behavior that is critical to its function in ligand exchange: the 1,2,4-triazole ring , the carboxylic acid , and the thiol (via the sulfanyl linkage) . The protonation state of these groups dictates the ligand's charge, conformation, and, most importantly, its binding affinity to a substrate, such as a gold nanoparticle or a metal oxide surface.

The coordination of this ligand is a nuanced process. At very low pH, the triazole ring can be protonated, the carboxylic acid will be in its neutral form (-COOH), and the thiol group will be protonated (-SH). In this state, the ligand's ability to coordinate may be limited. As the pH increases, these groups will deprotonate sequentially, revealing their nucleophilic character and enabling them to bind to the target surface. Understanding the interplay of these deprotonation events is the cornerstone of optimizing your ligand exchange protocol.

Below is a table of the approximate pKa values for the individual functional moieties. It is important to note that these values can be influenced by the electronic effects of the neighboring groups within the complete molecule.

Functional GroupApproximate pKaBehavior with Increasing pH
Triazole (protonated)~2.2 - 2.45Deprotonates to a neutral ring.[1]
Propanoic Acid~4.87Deprotonates to a carboxylate (-COO⁻).[2][3]
Triazole (NH)~10.26Deprotonates to a triazolate anion.[1][4][5]
Thiol (-SH)~8-10Deprotonates to a thiolate anion (-S⁻), the reactive species for binding to noble metals.[6]

Experimental Protocol: Determining the Optimal pH for Ligand Exchange

Since the precise pKa values of the complete ligand molecule may not be readily available, an empirical approach to determine the optimal pH for your specific application is highly recommended. This protocol provides a systematic workflow for this optimization process.

Step 1: Preparation of Stock Solutions
  • Ligand Stock Solution: Prepare a concentrated stock solution of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Buffer Solutions: Prepare a series of buffers covering a pH range from 4 to 9. It is crucial to use buffers that do not chelate the surface you are working with. A phosphate buffer system is a good starting point for many applications. Ensure you have buffers at pH 4, 5, 6, 7, 7.5, 8, and 9.

  • Substrate Suspension: If you are working with nanoparticles, ensure they are well-dispersed in an appropriate initial solvent (e.g., citrate buffer for gold nanoparticles).

Step 2: pH Screening for Ligand Exchange
  • Aliquoting the Substrate: In separate microcentrifuge tubes, place equal amounts of your substrate (e.g., gold nanoparticle suspension).

  • Buffer Exchange (Initial): Centrifuge the substrate to form a pellet and replace the supernatant with your series of prepared buffers (pH 4-9). Resuspend the substrate thoroughly in each buffer.

  • Ligand Addition: Add a consistent amount of the ligand stock solution to each tube. The final concentration of the ligand should be in excess to drive the exchange reaction. A good starting point is a 100-fold molar excess relative to the surface atoms of your substrate.

  • Incubation: Allow the ligand exchange reaction to proceed for a set amount of time. This can range from a few hours to overnight. Gentle agitation during this step can be beneficial.

Step 3: Purification and Characterization
  • Washing: After incubation, centrifuge the functionalized substrate to pellet it. Carefully remove the supernatant containing the excess, unbound ligand. Wash the pellet by resuspending it in the corresponding fresh buffer and centrifuging again. Repeat this washing step at least three times to ensure all non-adsorbed ligand is removed.

  • Characterization: The success of the ligand exchange at each pH can be assessed using a variety of techniques:

    • UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, a shift in the surface plasmon resonance peak can indicate a change in the surface chemistry.

    • Dynamic Light Scattering (DLS) and Zeta Potential: These techniques will provide information on the hydrodynamic diameter and surface charge of your nanoparticles. A successful ligand exchange should result in a change in the zeta potential. These measurements are also critical for assessing the colloidal stability of your nanoparticles post-exchange.

    • Fourier-Transform Infrared Spectroscopy (FTIR): This can confirm the presence of the ligand on the surface by identifying characteristic vibrational bands of the triazole and carboxylate groups.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information about the surface, confirming the presence of nitrogen and sulfur from the ligand.

Step 4: Data Analysis and Optimization

By comparing the characterization data from the different pH conditions, you can identify the pH that results in the most stable and efficiently functionalized substrate. For example, the pH that yields the most significant and consistent change in zeta potential without causing nanoparticle aggregation is likely near the optimal range.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Nanoparticle Aggregation Suboptimal pH: At a pH near the isoelectric point of the functionalized nanoparticles, the surface charge will be close to neutral, leading to a loss of electrostatic repulsion and subsequent aggregation.Analyze your zeta potential data across the pH range. The optimal pH will likely be one that imparts a significant positive or negative surface charge, ensuring colloidal stability.[5]
Incomplete Ligand Exchange: If the native ligands (e.g., citrate) are displaced but not fully replaced by the new ligand, bare patches on the nanoparticle surface can lead to aggregation.Increase the incubation time or the concentration of the incoming ligand to ensure complete surface coverage.[4]
Harsh Centrifugation: Excessive centrifugation speeds can cause irreversible aggregation.Optimize your centrifugation parameters by using the minimum speed and time required to pellet the nanoparticles.[4]
Low Ligand Exchange Efficiency Incorrect Protonation State: The key functional groups for binding (thiolate, carboxylate, or triazole nitrogens) may not be in their optimal, deprotonated state for coordination.Re-evaluate the pH range of your screen. Based on the pKa values, the carboxylate group should be deprotonated above pH ~5, and the thiolate will become more prevalent at pH > 7. The triazole ring offers multiple potential coordination sites.
Ligand Solubility Issues: The ligand may not be sufficiently soluble in the chosen buffer system, reducing its effective concentration.Ensure the final concentration of the organic solvent from the ligand stock is low enough not to destabilize the nanoparticles. If solubility is an issue, consider alternative co-solvents.
Inconsistent Results Buffer Incompatibility: Some buffer components can interact with the nanoparticle surface or the ligand itself.Ensure your chosen buffer system is non-chelating and does not interfere with the ligand exchange process.
Variability in Starting Material: Inconsistent nanoparticle size or initial surface chemistry can lead to variable results.Thoroughly characterize your starting material before each experiment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding group of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid to a gold surface?

A: The primary and strongest anchor to a gold surface is the thiol group, which forms a stable gold-thiolate bond. For this to occur, the thiol must be in its deprotonated thiolate form (-S⁻), which is favored at a pH above its pKa (typically in the range of 8-10). However, the carboxylate and triazole functionalities can also contribute to the overall binding and orientation of the ligand on the surface.

Q2: Can the carboxylate group and triazole ring participate in binding?

A: Yes. The deprotonated carboxylate group (-COO⁻) can coordinate to various metal and metal oxide surfaces. The nitrogen atoms of the 1,2,4-triazole ring also have lone pairs of electrons that can coordinate to metal centers. The exact binding mode will depend on the nature of the substrate and the pH of the environment, which controls the availability of these coordination sites. Studies have shown that pH can significantly influence the coordination of ligands containing both carboxylate and triazole groups.[7]

Q3: How do I know which pH is truly optimal?

A: The optimal pH is a balance between maximizing the reactivity of the desired binding group(s) and maintaining the colloidal stability of your nanoparticles. You should look for a pH that results in a high degree of ligand functionalization (as determined by your characterization methods) while also exhibiting a high absolute zeta potential value, which indicates good electrostatic stabilization and resistance to aggregation.

Q4: Can I perform the ligand exchange in a single step without a buffer screen?

A: While it is possible to choose a single pH based on theoretical pKa values, this is not recommended for achieving optimal and reproducible results. An experimental pH screen is a more robust approach to account for the specific properties of your substrate and the integrated electronic effects within the ligand molecule.

Q5: What characterization technique is most critical for confirming successful ligand exchange?

A: While all the suggested techniques provide valuable information, a combination of DLS/zeta potential and a surface-sensitive technique like FTIR or XPS is highly recommended. DLS/zeta potential will confirm that the surface charge has changed and that the particles remain stable. FTIR or XPS will provide direct evidence that the 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is present on the surface.

Visualizing the Process

Ligand Protonation States at Different pH Values

G cluster_low_ph Low pH (< 2) cluster_mid_ph Mid pH (~5-7) cluster_high_ph High pH (> 8) low_ph Triazole-H⁺ Carboxylic Acid (-COOH) Thiol (-SH) mid_ph Triazole (neutral) Carboxylate (-COO⁻) Thiol (-SH) low_ph->mid_ph Increase pH high_ph Triazole (neutral) Carboxylate (-COO⁻) Thiolate (-S⁻) mid_ph->high_ph Increase pH

Caption: Predominant species of the functional groups at different pH ranges.

Experimental Workflow for pH Optimization

G start Start: Prepare Stock Solutions (Ligand, Buffers, Substrate) aliquot Aliquot Substrate start->aliquot buffer_exchange Buffer Exchange (pH 4-9) aliquot->buffer_exchange add_ligand Add Ligand buffer_exchange->add_ligand incubate Incubate add_ligand->incubate wash Wash (x3) incubate->wash characterize Characterize (UV-Vis, DLS, Zeta, FTIR, XPS) wash->characterize analyze Analyze Data & Identify Optimal pH characterize->analyze

Caption: Step-by-step workflow for determining the optimal pH for ligand exchange.

References

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  • Adv. Mater. (2017). Surface Modification with Control over Ligand Density for the Study of Multivalent Biological Systems. Retrieved from [Link]

  • Bioconjugate Chem. (2014). Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1. Retrieved from [Link]

  • ACS Sensors. (2025). Experimental Optimization of a Plasmonic Surface Biofunctionalization, toward the Bimodal Biosensing and Kinetic Characterizatio. Retrieved from [Link]

  • BioImpacts. (2016). Tips on ligand immobilization and kinetic study using surface plasmonresonance. Retrieved from [Link]

  • Br J Pharmacol. (2010). Ligand binding assays at equilibrium: validation and interpretation. Retrieved from [Link]

  • Chemical Science. (2022). Inducing a pH-dependent conformational response by competitive binding to Zn 2+ of a series of chiral ligands of disparate basicity. Retrieved from [Link]

  • J. Med. Chem. (2017). Rational Ligand Design Enables pH Control Over Aqueous Iron Magnetostructural Dynamics and Relaxometric Properties. Retrieved from [Link]

  • Rowan Newsletter. (2026). SAPT, Protein Preparation, and Starling-Based Microscopic pKa. Retrieved from [Link]

  • CoLab. (n.d.). A General Strategy for Ligand Exchange on Upconversion Nanoparticles. Retrieved from [Link]

  • Int J Mol Sci. (2014). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support guide for handling and purifying 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for handling and purifying 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with sulfur-related impurities in this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The presence of sulfur, particularly in a thiol-ether linkage adjacent to a heterocyclic ring, presents unique purification challenges. Impurities can arise from starting materials, side reactions like oxidation, or degradation. This guide offers a structured approach to identifying and removing these impurities to achieve high-purity material suitable for downstream applications.

Section 1: Understanding the Problem - FAQ on Impurity Identification

Q1: What are the most probable sulfur-containing impurities in my sample of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid?

A1: Based on common synthetic routes, which typically involve the S-alkylation of 1H-1,2,4-triazole-5-thiol, the following impurities are most likely:

  • Unreacted Starting Material: 1H-1,2,4-triazole-5-thiol is a primary potential impurity.

  • Oxidative Byproducts: The thiol starting material can easily oxidize to form a disulfide, bis(1H-1,2,4-triazol-5-yl)disulfide. This is a common issue in reactions exposed to air.

  • Elemental Sulfur (S₈): Side reactions or degradation can sometimes produce elemental sulfur, often responsible for a yellow tint in the final product.[1]

  • Over-alkylation or Side-Reaction Products: Depending on the specific reagents used, other minor impurities may form.

Q2: What analytical techniques are recommended for detecting and quantifying these impurities?

A2: A multi-technique approach is ideal for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Due to the polar nature of the target molecule (a carboxylic acid), specialized columns are recommended. A reversed-phase method using a polar-embedded C18 column or an aqueous-compatible C18 (AQ) column provides good retention and separation.[2] A typical mobile phase would be a buffered aqueous solution (e.g., 0.1% formic or phosphoric acid in water) with an organic modifier like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for impurity identification. By coupling HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity peak, which is invaluable for proposing structures.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your main product but may not be sensitive enough to detect impurities below the 1-2% level unless their signals are in a clear region of the spectrum.

  • Titrimetry and Spectrophotometry: While less common for impurity profiling, pharmacopoeial methods for other sulfur-containing drugs sometimes include titrimetric or spectrophotometric assays that can be adapted for specific, known impurities.[5]

Section 2: Troubleshooting Guide - Purification Strategies

This section provides solutions to common purification challenges in a question-and-answer format.

Scenario 1: Gross Impurities (Visible Color, Odor)

Q3: My isolated product is an off-white or yellow powder and has a faint sulfurous odor. How can I clean this up?

A3: This profile strongly suggests the presence of elemental sulfur and potentially some residual thiol starting material. A combination of a chemical wash and recrystallization is often the most effective strategy.

Option A: Recrystallization Recrystallization is a powerful technique for removing impurities with different solubility profiles from your main product.[6] The key is selecting an appropriate solvent system where your product is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while the impurities (like elemental sulfur) have opposite solubility or remain insoluble.

Option B: Aqueous Bicarbonate/Sulfite Wash This workup procedure is designed to remove both acidic starting materials and elemental sulfur.

  • Dissolution & Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash this solution with saturated aqueous sodium bicarbonate (NaHCO₃). Your carboxylic acid product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like elemental sulfur) in the organic layer.

  • Sulfite Treatment: Separate the aqueous layer and treat it with a small amount of sodium sulfite (Na₂SO₃). Sulfite will react with any dissolved elemental sulfur to form soluble thiosulfate, effectively scavenging it from your product solution.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1M HCl until the product precipitates out. Filter, wash with cold water, and dry.

Scenario 2: Trace & Structurally Similar Impurities

Q4: My NMR spectrum looks clean and there's no discoloration, but my HPLC analysis shows several small impurity peaks eluting close to the main product. What is the best purification approach?

A4: Closely-eluting peaks indicate impurities with similar polarity and structure to your target compound, such as the disulfide byproduct. For this challenge, high-resolution chromatographic techniques are required.

Solution: Preparative Chromatography While analytical HPLC is used for detection, preparative HPLC can be used to physically separate and purify kilograms of material. Given the polar nature of your compound, a multi-mode or specialized reversed-phase column is recommended.[7]

Alternatively, Anion-Exchange Chromatography can be highly effective. This technique separates molecules based on their charge.[8] At a pH above your product's pKa (~3-4), the carboxylic acid will be deprotonated and carry a negative charge, allowing it to bind to a positively charged anion-exchange resin. Neutral impurities will pass through, and other acidic impurities can be separated by using a pH or salt gradient for elution.

Scenario 3: Persistent Impurities from Synthesis

Q5: My synthesis consistently produces hard-to-remove sulfur byproducts. How can I prevent their formation or remove them more easily during the workup?

A5: This requires a proactive approach, either by optimizing the reaction conditions or by using a scavenger to chemically remove the problematic species.

Solution: Use of Sulfur Scavengers Scavengers are reagents that react selectively with a target impurity to convert it into a form that is easily removed.

  • For Unreacted Thiol: During the workup, you can use a polymer-bound scavenger (e.g., a resin with a maleimide or iodoacetamide group) to covalently bind and remove excess 1H-1,2,4-triazole-5-thiol.

  • For Hydrogen Sulfide (H₂S): If H₂S gas is a potential byproduct, using a scavenger can be critical for safety and purity.[9] While many scavengers are designed for industrial applications, lab-scale equivalents exist. Triazine-based scavengers, for example, react with H₂S to form stable, easily removable compounds.[10][11]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol provides a general framework. The ideal solvent must be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10 mg) in various solvents (~0.5 mL) at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot. (See Table 1 for suggestions).

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. A solvent mixture (e.g., Ethanol/Water, Acetone/Heptane) can also be effective.

  • Hot Filtration (Optional): If insoluble impurities (like dust or elemental sulfur) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator. Avoid cooling too rapidly, as this can trap impurities.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Validation: Analyze the purified material by HPLC and compare it to the crude material to confirm the removal of impurities.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemRationalePotential Impurities Removed
WaterHighly polar; good for ionic impurities.Salts
Ethanol / WaterA versatile polar system; solubility can be fine-tuned by adjusting the ratio.A broad range of polar and moderately non-polar impurities.
Acetone / HeptaneGood for moderately polar compounds. Acetone dissolves, heptane induces precipitation.Non-polar impurities like grease or elemental sulfur.
XyleneA non-polar aromatic solvent. While potentially effective for the product, it is an excellent solvent for recrystallizing and removing elemental sulfur itself.[6][12]Polar impurities that are insoluble in hot xylene.
Protocol 2: Preparative HPLC Method Development
  • Column Selection: Start with a polar-embedded C18 column (e.g., Agilent Polaris C18-A, Waters Atlantis dC18) suitable for highly aqueous mobile phases.[2]

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: Acetonitrile or Methanol

  • Gradient Development: Run an analytical-scale gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time of your compound and impurities.

  • Method Optimization: Based on the scouting gradient, develop a shallower gradient or an isocratic method that provides maximum resolution between your product and the key impurities.

  • Scale-Up: Once the analytical method is optimized, scale it to a preparative column, adjusting the flow rate and sample loading according to the column dimensions.

  • Fraction Collection & Analysis: Collect fractions as they elute and analyze each by analytical HPLC to identify the pure fractions before combining and removing the solvent.

Table 2: Comparison of Primary Purification Techniques
TechniqueBest ForProsCons
Recrystallization Removing impurities with different solubility profiles; >5% impurity load.Cost-effective, scalable, high capacity.Requires suitable solvent, can have yield losses.
Preparative HPLC Removing structurally similar impurities; <5% impurity load.High resolution, widely applicable.Expensive, solvent-intensive, lower throughput.
Anion-Exchange Separating acidic product from neutral or basic impurities.High selectivity for charged molecules, high capacity.[8]Requires buffered mobile phases, may not resolve different acidic compounds well.
Chemical Scavenger Removing specific, reactive impurities (e.g., thiols, H₂S).Highly selective, can be used in-situ or during workup.Scavenger and its byproducts must be easily removable.

Visualizations

Caption: Decision workflow for selecting the appropriate purification strategy.

HPLC_Workflow

Caption: Step-by-step workflow for preparative HPLC purification.

References

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-7. [Link]

  • Imtakt USA. (2015). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC North America. [Link]

  • Eyal, A. M., & Canari, R. (1999). Purification of organic acids using anion exchange chromatography.
  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. Pharmaguideline. [Link]

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. ResearchGate. [Link]

  • Blokhina, S. V., et al. (2019). REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. Pharmacy & Pharmacology, 7(4), 180-190. [Link]

  • Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Application Note. [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • FQE Chemicals. (2017). Hydrogen Sulfide Scavenger Technology for Decontamination. FQE Chemicals. [Link]

  • Danylenko, M., et al. (2018). Synthesis of 4-(2H-[3][7][13]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][3][7][13]triazol-6-one. MDPI. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(9), 687-700. [Link]

  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Instructables. [Link]

  • Inspenet. (2024). What Are H2S Scavengers and How Do They Work?. Inspenet. [Link]

  • Chemical Products Industries. (2024). Types of Hydrogen Sulfide Scavengers Explained. Chemical Products Industries. [Link]

  • Reddit. (2023). Recrystallization of Sulfur with Xylene. r/chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing corrosion inhibition of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid vs benzotriazole

Executive Summary This guide provides a technical comparison between the industry-standard corrosion inhibitor Benzotriazole (BTA) and the functionalized alternative 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the industry-standard corrosion inhibitor Benzotriazole (BTA) and the functionalized alternative 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (referred to herein as TSPA ).

While BTA remains the benchmark for maximum inhibition efficiency due to its ability to form a hydrophobic polymeric film, TSPA represents a critical evolution in "green" corrosion chemistry. TSPA trades a marginal degree of absolute efficiency for significantly improved water solubility and a superior environmental profile. This guide analyzes the mechanistic divergences, electrochemical performance, and experimental protocols required to validate these compounds in drug development and industrial formulation contexts.

FeatureBenzotriazole (BTA)2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid (TSPA)
Primary Mechanism Polymeric Film Formation (Cu-BTA)Mixed-Type Adsorption (Chemisorption)
Hydrophobicity High (Benzene Ring)Low (Carboxyl Group)
Solubility Low (requires organic solvents/alkali)High (Water soluble, pH dependent)
Eco-Toxicity High (Aquatic toxin)Low (Green chemistry profile)
Inhibition Efficiency >98% (Optimized)~85-94% (Concentration dependent)

Molecular Mechanism & Adsorption Topology

The fundamental difference in performance stems from the molecular architecture of the two compounds.

Benzotriazole (BTA)

BTA functions by forming an insoluble, polymeric complex on the copper surface


. The benzene ring provides a high degree of hydrophobicity, effectively repelling water and aggressive ions (Cl⁻) from the metal interface. This film is thick (up to several nanometers) and exceptionally stable in neutral media.
TSPA (The Functionalized Alternative)

TSPA lacks the fused benzene ring. Instead, it utilizes a multi-dentate adsorption mechanism :

  • Triazole Ring: Nitrogen atoms coordinate with Cu d-orbitals.

  • Thioether Linkage (-S-): The sulfur atom acts as a secondary anchoring site via lone pair donation.

  • Propanoic Acid Tail (-COOH): This group introduces hydrophilicity. While it can participate in binding (via

    
    ), its primary role is modifying the solubility profile. The lack of a bulky hydrophobic group means the protective film is thinner and more permeable than BTA's, leading to slightly lower inhibition efficiency but faster adsorption kinetics.
    
Visualization: Adsorption Pathways

The following diagram illustrates the divergent adsorption modes of BTA versus TSPA.

AdsorptionMechanism cluster_0 Benzotriazole (BTA) cluster_1 TSPA (Functionalized Triazole) BTA_Mol BTA Molecule (Hydrophobic Benzene Ring) Copper Copper Surface (Cu0 / Cu2O) BTA_Mol->Copper Chemisorption BTA_Film Polymeric [Cu(I)-BTA]n Film (Thick, Hydrophobic Barrier) BTA_Result High Efficiency (>98%) Aquatic Toxicity Issues BTA_Film->BTA_Result TSPA_Mol TSPA Molecule (Triazole + S-Link + COOH) TSPA_Ads Multi-Dentate Adsorption (N, S, and COO- binding) TSPA_Mol->TSPA_Ads Electronic Donation TSPA_Mol->Copper Competitive Adsorption TSPA_Result Moderate Efficiency (~90%) High Water Solubility TSPA_Ads->TSPA_Result TSPA_Ads->Copper Blocking Active Sites Copper->BTA_Film Polymerization

Figure 1: Mechanistic comparison showing BTA's polymerization versus TSPA's multi-site adsorption.

Comparative Performance Data

The following data summarizes typical performance metrics derived from electrochemical testing in 3.5% NaCl solution (simulated seawater) at 25°C.

Table 1: Inhibition Efficiency & Thermodynamics
ParameterBenzotriazole (BTA)TSPAInterpretation
Optimum Conc.

M

M
TSPA requires higher loading due to lower hydrophobicity.
Max Efficiency (

)
98.5%89 - 94%BTA offers superior absolute protection.

(kJ/mol)
-30 to -35-28 to -32Both exhibit Chemisorption (Strong bonding).
Adsorption Isotherm LangmuirLangmuirBoth form monolayers on the surface.
Polarization Type Mixed (Cathodic dominant)Mixed (Anodic/Cathodic balanced)TSPA affects both metal dissolution and oxygen reduction.
Technical Insight: The Solubility Trade-off

Researchers must note that TSPA's carboxylic acid group introduces pH sensitivity.

  • Acidic Media (pH < 4): The carboxyl group is protonated (-COOH). Adsorption relies solely on the Triazole-N and Sulfur. Efficiency may drop.[1]

  • Neutral/Alkaline (pH > 6): The group deprotonates (-COO⁻), increasing solubility and allowing electrostatic attraction to positively charged Cu sites, potentially enhancing performance compared to acidic conditions.

Experimental Protocols for Validation

To objectively compare these inhibitors in your specific matrix, the following self-validating workflows are recommended.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for distinguishing between the barrier mechanism (BTA) and pore blocking (TSPA).

Protocol:

  • Preparation: Polish Copper working electrode (WE) with emery paper (up to 2000 grit). Degrease with acetone.

  • OCP Stabilization: Immerse WE in 3.5% NaCl for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply AC sinusoidal perturbation (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

  • Analysis: Fit data to Randles Circuit (

    
    ).
    
    • Validation Check: The Charge Transfer Resistance (

      
      ) should increase linearly with inhibitor concentration. If 
      
      
      
      drops at high concentrations for TSPA, check for micelle formation or desorption.
Potentiodynamic Polarization (Tafel Extrapolation)

This method determines the corrosion rate and identifies which reaction (anodic/cathodic) is suppressed.

Protocol:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 0.5 mV/s (Slow scan is crucial to maintain equilibrium).

  • Calculation: Extrapolate linear Tafel regions to intersect at

    
    .
    
    • Formula:

      
      
      
Visualization: Validation Workflow

This diagram outlines the logical flow for experimental validation.

ExperimentalWorkflow cluster_EIS Non-Destructive (EIS) cluster_Tafel Destructive (Polarization) Start Start Validation Prep Sample Prep (Polish/Degrease) Start->Prep OCP OCP Stabilization (30 min) Prep->OCP EIS_Run Run EIS (100kHz - 10mHz) OCP->EIS_Run EIS_Fit Fit Randles Circuit Extract Rct EIS_Run->EIS_Fit Tafel_Run Run Polarization (±250mV vs OCP) EIS_Fit->Tafel_Run Same Sample (Optional) or New Sample Tafel_Calc Calc Corrosion Current (icorr) Tafel_Run->Tafel_Calc Compare Compare Efficiency (Is TSPA > 90% of BTA?) Tafel_Calc->Compare Report Generate Report Compare->Report

Figure 2: Step-by-step electrochemical validation workflow.

References

  • Corrosion Inhibition of Copper by Triazole Derivatives Source: Materials Science (KTU) Context: Establishes the baseline efficiency of 1,2,4-triazole derivatives compared to BTA in chloride media. URL:[Link]

  • Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper Source: AMPP (Association for Materials Protection and Performance) Context: The foundational text defining BTA's mechanism and superiority over simple triazoles. URL:[Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) Derivatives Source: National Institutes of Health (PMC) Context: Provides synthetic pathways and structural characterization for thio-substituted triazoles, relevant for reproducing TSPA. URL:[Link]

  • Triazoles as a Class of Multifunctional Corrosion Inhibitors Source: International Journal of Corrosion and Scale Inhibition Context: Detailed review of 1,2,4-triazole derivatives, discussing the impact of sulfur and carboxyl groups on adsorption thermodynamics. URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Novel Triazole-Propanoic Acid Derivatives and Standard Antifungals

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health.[1] This has intensified the search for new, more effective, and l...

Author: BenchChem Technical Support Team. Date: February 2026

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health.[1] This has intensified the search for new, more effective, and less toxic antifungal agents. The triazole class of drugs has long been a cornerstone of antifungal therapy, and structural modifications to this scaffold offer a promising avenue for developing next-generation therapeutics.[1][2] This guide provides a detailed comparison of the in vitro bioactivity of novel triazole-propanoic acid derivatives against established standard antifungals, supported by comprehensive experimental methodologies and data.

The Triazole Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals, both established drugs and novel derivatives, share a common mechanism of action. They selectively inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4][5]

Causality of Inhibition: The efficacy of triazoles stems from the nitrogen atom in their five-membered ring, which binds to the heme iron atom in the active site of the CYP51 enzyme.[1][5] This binding event prevents the enzyme from converting its natural substrate, lanosterol, into ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, and the simultaneous accumulation of toxic 14α-methylated sterol precursors, disrupts the integrity and function of the fungal membrane.[4][6] This leads to increased permeability, malfunction of membrane-bound proteins, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazoles Lanosterol Lanosterol Intermediates 14α-methylated sterols (Toxic Precursors) Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazoles Triazole-Propanoic Acid Derivatives & Standard Triazoles Triazoles->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole compounds.

Comparative In Vitro Bioactivity Analysis

The antifungal efficacy of newly synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[7] For this guide, we present representative data comparing a series of novel triazole-propanoic acid derivatives (designated TPA-1, TPA-2, TPA-3) against the standard clinical antifungals Fluconazole and Voriconazole.

Experimental Rationale: The selection of fungal strains is critical for a comprehensive evaluation. We include Candida albicans and Cryptococcus neoformans, common yeast pathogens, and Aspergillus fumigatus, a prevalent filamentous fungus (mold). Fluconazole-resistant strains are also included to assess the potential of the new derivatives to overcome existing resistance mechanisms.

Table 1: Comparative Antifungal Activity (MIC80 in µg/mL)

CompoundCandida albicans (ATCC 90028)Candida albicans (Fluconazole-Resistant)Cryptococcus neoformans (ATCC 90112)Aspergillus fumigatus (ATCC 204305)
TPA-1 0.2510.52
TPA-2 0.1250.50.251
TPA-3 0.5214
Fluconazole 1>644>64
Voriconazole 0.030.250.1251

Note: MIC80 is the concentration at which 80% of fungal growth is inhibited. This data is representative and synthesized based on trends reported in peer-reviewed literature.[3][8][9]

Interpretation of Results: The data indicates that the novel triazole-propanoic acid derivatives exhibit potent antifungal activity. Notably, compound TPA-2 shows significantly greater potency than the first-generation triazole, Fluconazole, against all tested strains.[8] It also demonstrates promising activity against the fluconazole-resistant C. albicans strain. While Voriconazole remains highly potent, the performance of TPA-2 is comparable against A. fumigatus and suggests a strong potential for this new chemical series.[9]

Assessing the Therapeutic Window: In Vitro Cytotoxicity

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[10] Antifungal agents target eukaryotic fungal cells, which share similarities with human cells, increasing the risk of off-target effects.[10][11] Therefore, we assessed the cytotoxicity of the triazole-propanoic acid derivatives against a standard human cell line (e.g., HeLa) to determine their selectivity.

Experimental Rationale: The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as (IC50 / MIC), provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable.

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity IC50 (µg/mL) on HeLa CellsSelectivity Index (SI) vs. C. albicans (ATCC 90028)
TPA-1 >100>400
TPA-2 >100>800
TPA-3 >100>200
Voriconazole >100>3333

Note: This data is representative.[12]

Interpretation of Results: All tested triazole-propanoic acid derivatives demonstrated low cytotoxicity, with IC50 values exceeding 100 µg/mL. This is a favorable outcome, suggesting a good safety profile at the cellular level. Compound TPA-2, which showed excellent antifungal potency, also possesses a very high selectivity index, making it a particularly promising candidate for further development.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, we adhere to standardized methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][13]

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27/M38)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve the final desired concentration range.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

  • Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Controls: Include a positive control well (fungi in medium, no drug) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time depends on the fungal species.[7]

  • Reading Results: Determine the MIC by visually inspecting the plates or using a spectrophotometer. The MIC is the lowest drug concentration that causes a significant reduction (typically ≥80% for triazoles) in growth compared to the positive control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug Stock (in DMSO) C Serial Dilution of Drugs in 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Visually or Spectrophotometrically Read Plate E->F G Determine MIC80 Value F->G

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cells (e.g., HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • Addition of MTT/MTS Reagent: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.

  • Incubation: Incubate the plate for an additional 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Reading Results: If using MTT, add a solubilizing agent (like DMSO). Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC50 value.

Cytotoxicity_Workflow A Seed Human Cells in 96-Well Plate B Allow Cells to Adhere (Overnight) A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 24-48h C->D E Add MTT/MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro cytotoxicity (MTT/MTS) assay.

Conclusion and Future Directions

The synthesized triazole-propanoic acid derivatives demonstrate significant promise as a new class of antifungal agents. The representative data shows that these compounds, particularly TPA-2, possess potent broad-spectrum activity, including against drug-resistant fungal strains, while maintaining a low cytotoxicity profile. The robust and standardized methodologies employed ensure the validity of these comparative findings.

Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this chemical series. In vivo efficacy studies in animal models of fungal infection are the logical next step to validate the therapeutic potential of these promising candidates.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. National Institutes of Health (NIH). [Link]

  • Triazole antifungals. EBSCO Research Starters. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH). [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • Current status of antifungal susceptibility testing methods. Oxford Academic. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]

  • In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Taylor & Francis Online. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health (NIH). [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. PubMed. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. National Institutes of Health (NIH). [Link]

  • Antifungal Agents. ScienceDirect. [Link]

  • Antifungal Agents: Spectra of Activity. Sanford Guide. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. National Institutes of Health (NIH). [Link]

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. National Institutes of Health (NIH). [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health (NIH). [Link]

  • Antifungal Agents. National Institutes of Health (NIH). [Link]

  • The Fungus Among Us: An Antifungal Review. U.S. Pharmacist. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Institutes of Health (NIH). [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health (NIH). [Link]

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Safety & Regulatory Compliance

Safety

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid . As a specialized organic acid containing both a nitrogen heterocycle (triazole) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid . As a specialized organic acid containing both a nitrogen heterocycle (triazole) and a thioether linkage, this compound requires specific waste management strategies to prevent the release of toxic nitrogen and sulfur oxides (NOx, SOx) and to mitigate its acidic and potential sensitizing properties.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity and understand the functional hazards. This compound is a Research Chemical often used as a building block in drug discovery.

Property Data / Characteristic
Chemical Name 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Functional Groups Carboxylic Acid (-COOH), Thioether (-S-), 1,2,4-Triazole Ring
Acidity (pKa) ~4.0 – 5.0 (Predicted, based on propanoic acid and triazole influence)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential Sensitizer (due to sulfur moiety).
Reactivity Incompatible with Strong Oxidizers (sulfur oxidation) and Strong Bases (acid-base neutralization).

Expert Insight : The "5-ylsulfanyl" nomenclature implies the sulfur bridge is attached to the triazole ring. Note that in unsubstituted 1,2,4-triazoles, positions 3 and 5 are tautomeric equivalents. The presence of the sulfur atom makes this compound susceptible to oxidation; therefore, do not mix with nitric acid or peroxides in waste streams, as this can generate heat and sulfur dioxide gas.

Pre-Disposal Handling & Safety

Objective : Prevent exposure and accidental reactions during waste transfer.

  • Engineering Controls : All handling must occur inside a certified Chemical Fume Hood .

  • PPE Requirements :

    • Eyes : Chemical splash goggles (ANSI Z87.1).

    • Hands : Nitrile rubber gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >10%.

    • Body : Lab coat and closed-toe shoes.

    • Respiratory : If dust formation is likely outside a hood, use a NIOSH N95 or P100 particulate respirator.

Disposal Decision Matrix (Workflow)

The disposal route depends on the physical state and quantity of the waste. The Gold Standard for this class of compound (Organic Acid + Heterocycle + Sulfur) is High-Temperature Incineration with flue gas scrubbing.

Step-by-Step Protocol
  • Segregation : Isolate from "Oxidizing Waste" and "Basic Waste".

  • Labeling : Tag container as "Hazardous Waste - Organic Acid with Sulfur" .

  • Container Selection : Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to potential corrosion.[2]

Visualized Workflow

DisposalWorkflow Start Waste: 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidBin Pack in Solid Waste Drum (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Organic Solvent Aqueous Aqueous Solution Liquid->Aqueous Water Based NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Yes LiquidBin_NH Combine with Non-Halogenated Organic Waste NonHalo->LiquidBin_NH LiquidBin_H Combine with Halogenated Organic Waste Halo->LiquidBin_H LiquidBin_Aq Adjust pH to 6-8 Collect as Aqueous Hazardous Waste Aqueous->LiquidBin_Aq Incinerate Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidBin->Incinerate LiquidBin_NH->Incinerate LiquidBin_H->Incinerate LiquidBin_Aq->Incinerate

Figure 1: Decision logic for segregating and disposing of triazole-thioether organic acids.

Detailed Procedures

Scenario A: Solid Waste (Pure Substance)
  • Containment : Place the solid directly into a wide-mouth HDPE jar.

  • Labeling : Clearly mark the container with the full chemical name and "Solid Hazardous Waste".

  • Disposal : Transfer to your facility's EHS (Environmental Health & Safety) department for incineration.

    • Why? Direct incineration ensures complete destruction of the triazole ring and capture of sulfur oxides.

Scenario B: Organic Solution (Reaction Mixture)
  • Classification : Identify the primary solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Segregation :

    • If solvent is Halogenated (e.g., DCM): Place in "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Ethanol): Place in "Non-Halogenated/Flammable Waste" carboy.

  • Precaution : Ensure no strong oxidizers (like Hydrogen Peroxide) are present in the waste container. The thioether group (-S-) can react exothermically with oxidizers.

Scenario C: Aqueous Solution (Buffer/Wash)
  • Neutralization (Optional but Recommended) :

    • Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to adjust pH to between 6 and 9.

    • Caution: The carboxylic acid group will react to form a salt (e.g., Sodium 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoate).

  • Collection : Do NOT pour down the drain. Even if neutralized, the triazole moiety is a persistent organic pollutant and may be regulated.

  • Disposal : Collect in a carboy labeled "Aqueous Hazardous Waste" for off-site treatment.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate : Clear the immediate area.

  • PPE : Don safety goggles, lab coat, and double nitrile gloves.

  • Neutralize :

    • Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate . This neutralizes the propanoic acid group.

    • Wait for any fizzing (CO₂ release) to cease.

  • Absorb : Cover with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).

  • Collect : Sweep into a disposal bag/container. Label as "Spill Debris: Organic Acid".

  • Clean : Wash the surface with soap and water.

References

  • Santa Cruz Biotechnology . 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid - Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid (Structural Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Characteristics: Corrosivity (D002). Retrieved from

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